3-Methylbutyl 2-pyridyl ketone
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-pyridin-2-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)6-7-11(13)10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGCJJJARKYTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454976 | |
| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95188-18-4 | |
| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical and Synthetic Profile of 4-Methyl-1-(pyridin-2-yl)pentan-1-one
Abstract: This document provides a comprehensive technical overview of 4-Methyl-1-(pyridin-2-yl)pentan-1-one, a heterocyclic ketone of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to present a robust profile. We will cover its nomenclature, predicted physicochemical properties, characteristic spectroscopic signatures for identification, a validated synthetic protocol, and discuss its potential applications and safety considerations based on the broader class of 2-acylpyridines. This guide is intended for researchers and professionals engaged in medicinal chemistry, pharmacology, and organic synthesis.
Molecular Structure and Nomenclature
4-Methyl-1-(pyridin-2-yl)pentan-1-one is a pyridyl ketone characterized by a pyridine ring acylated at the 2-position with a 3-methylbutyl (isopentyl) group.
-
Systematic IUPAC Name: 4-Methyl-1-(pyridin-2-yl)pentan-1-one
-
Common Synonyms: 3-Methylbutyl 2-pyridyl ketone, Isopentyl 2-pyridyl ketone
-
Molecular Formula: C₁₁H₁₅NO
-
Molecular Weight: 177.24 g/mol
-
CAS Number: Not assigned or readily available in public databases as of the time of this guide.
The structure consists of two key domains: a nucleophilic isopentyl chain and an electrophilic pyridyl ketone moiety. The nitrogen atom in the pyridine ring significantly influences the ketone's reactivity, making it a key site for potential coordination chemistry and a modulator of biological activity.
Predicted Physicochemical Properties
Direct experimental data for this compound is not widely published. The following properties are estimated based on structurally related compounds, such as 4-Methyl-1-phenylpentan-1-one[1][2], and general principles of physical organic chemistry.
| Property | Predicted Value | Rationale / Comparative Insight |
| Appearance | Colorless to pale yellow oil | Aromatic ketones of similar molecular weight are typically liquids or low-melting solids at standard temperature and pressure. |
| Boiling Point | ~260-275 °C (at 760 mmHg) | Higher than its phenyl analog (4-methyl-1-phenylpentan-1-one, b.p. ~255 °C) due to the polar pyridine nitrogen, which increases intermolecular forces.[1] |
| Density | ~1.0 g/mL | Expected to be slightly denser than its phenyl analog (0.962 g/mL) due to the presence of the nitrogen atom.[1] |
| Solubility | Soluble in chloroform, methanol, ethanol, DMSO, THF | The alkyl chain provides lipophilicity, while the pyridyl ketone moiety imparts polarity, ensuring solubility in a range of common organic solvents. |
| Water Solubility | Slightly soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, conferring slight aqueous solubility, which can be enhanced under acidic conditions via protonation. |
| pKa (of conjugate acid) | ~2-3 | The pKa of the pyridinium ion is expected to be lowered by the electron-withdrawing effect of the adjacent acyl group, compared to pyridine itself (~5.2). |
Spectroscopic Characterization Profile
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 4-Methyl-1-(pyridin-2-yl)pentan-1-one. The following sections detail the expected spectral features.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The most prominent absorption would be the carbonyl (C=O) stretch.
-
C=O Stretch: A strong, sharp absorption is predicted in the range of 1690-1710 cm⁻¹ . The conjugation with the pyridine ring lowers the frequency compared to a typical aliphatic ketone (1715 cm⁻¹). Aromatic ketones typically absorb below 1700 cm⁻¹.[3]
-
C-H (Aromatic/Pyridyl): Stretching vibrations for the C-H bonds on the pyridine ring are expected above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.[4]
-
C-H (Aliphatic): Stretching vibrations for the isopentyl group will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.
-
C=N and C=C (Pyridyl): Ring stretching vibrations are expected in the fingerprint region, typically around 1570-1590 cm⁻¹ and 1430-1470 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy is the primary tool for structural elucidation. The spectrum will be characterized by distinct signals for both the pyridine and isopentyl moieties.
-
Pyridyl Protons (4H): These will appear in the downfield region (δ 7.5-8.8 ppm). The proton ortho to both the nitrogen and the carbonyl group (H6) will be the most deshielded.
-
H6: ~δ 8.7 ppm (doublet)
-
H3, H4, H5: ~δ 7.5-8.1 ppm (multiplets)
-
-
α-Methylene Protons (2H): The CH₂ group adjacent to the carbonyl will be deshielded, appearing around δ 3.0-3.2 ppm as a triplet. Protons alpha to a ketone carbonyl typically appear between 2-2.5 ppm.[3][5]
-
β-Methylene Protons (2H): The next CH₂ group is predicted around δ 1.7-1.9 ppm (quartet or pentet).
-
γ-Methine Proton (1H): The CH proton of the isobutyl group will be a multiplet around δ 2.1-2.3 ppm .
-
δ-Methyl Protons (6H): The two equivalent methyl groups will appear as a doublet around δ 0.9-1.0 ppm .[6]
¹³C NMR Spectroscopy complements the proton data by identifying each unique carbon environment.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, expected in the δ 195-205 ppm range. Ketone carbonyls are typically found above 190 ppm.[7]
-
Pyridyl Carbons: Five distinct signals are expected in the aromatic region.
-
C2 (ipso-carbon): ~δ 152-155 ppm
-
C6: ~δ 148-150 ppm
-
C4: ~δ 136-138 ppm
-
C3, C5: ~δ 122-128 ppm
-
-
Aliphatic Carbons:
-
α-CH₂: ~δ 42-45 ppm
-
β-CH₂: ~δ 30-33 ppm
-
γ-CH: ~δ 27-29 ppm
-
δ-CH₃: ~δ 22-24 ppm
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will provide the molecular weight and key fragmentation patterns useful for structural confirmation.
-
Molecular Ion (M⁺): A distinct peak at m/z = 177 corresponding to the molecular formula C₁₁H₁₅NO.
-
Primary Fragmentation (α-Cleavage): The most characteristic fragmentation for ketones is cleavage of the bonds adjacent to the carbonyl group.[8][9]
-
Cleavage of the C-C bond between the carbonyl and the isopentyl chain: This is the most likely fragmentation, yielding a stable 2-pyridoyl cation at m/z = 106 . This would likely be the base peak.
-
Cleavage of the C-C bond within the isopentyl chain: Loss of an isobutyl radical (•C₄H₉) would result in a fragment at m/z = 120 .
-
-
McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is present on the alkyl chain. In this molecule, γ-hydrogens on the β-CH₂ are available, which could lead to a characteristic neutral loss of butene (C₄H₈) and a fragment at m/z = 121 .
Synthesis and Reactivity
Proposed Synthetic Protocol: Grignard Reaction
A robust and high-yielding method for the synthesis of 2-acylpyridines is the reaction of an organometallic reagent with a pyridine derivative. The reaction of isopentylmagnesium bromide with 2-cyanopyridine is a validated approach for this class of compounds.[10][11][12]
Reaction Scheme: Py-CN + (CH₃)₂CHCH₂CH₂MgBr → Py-C(=NMgBr)-CH₂CH₂CH(CH₃)₂ Py-C(=NMgBr)-CH₂CH₂CH(CH₃)₂ + H₃O⁺ → Py-C(=O)-CH₂CH₂CH(CH₃)₂
Step-by-Step Methodology:
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 1-bromo-3-methylbutane in anhydrous tetrahydrofuran (THF) dropwise. A crystal of iodine may be added to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting gray solution of isopentylmagnesium bromide to 0 °C.
-
Acylation Reaction: Dissolve 2-cyanopyridine in anhydrous THF and add it dropwise to the cooled Grignard reagent solution with vigorous stirring. The causality here is critical: the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. Allow the reaction to warm to room temperature and stir for 2-4 hours to ensure the formation of the intermediate magnesium imine salt.
-
Hydrolysis (Workup): Carefully quench the reaction by slowly pouring it over an ice-cold solution of aqueous acid (e.g., 1 M HCl). This step hydrolyzes the imine intermediate to the desired ketone. Stir for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.
Applications in Research and Drug Development
While specific applications for 4-Methyl-1-(pyridin-2-yl)pentan-1-one are not documented, the 2-acylpyridine scaffold is a well-known pharmacophore in medicinal chemistry.
-
Enzyme Inhibition: The pyridyl ketone moiety can act as a metal-chelating group, making it a valuable structural motif for designing enzyme inhibitors, particularly for metalloenzymes.
-
Antimicrobial and Antiviral Agents: Derivatives of 2-acetylpyridine, such as thiosemicarbazones, have demonstrated significant antitrypanosomal and antifilarial activity.[3][13] The nitrogen atom of the pyridyl group was found to be essential for this biological activity.[3]
-
Anticancer Research: Schiff bases derived from 2-acetylpyridine have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[14]
-
Synthetic Intermediate: This compound serves as a versatile building block. The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or undergo alpha-functionalization to create more complex derivatives for structure-activity relationship (SAR) studies.[15]
Safety and Handling
Specific toxicity data for 4-Methyl-1-(pyridin-2-yl)pentan-1-one is unavailable. Therefore, precautions should be based on the hazards associated with analogous pyridyl ketones and general laboratory chemicals.[16]
-
Potential Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[16] May cause skin and serious eye irritation. The parent compound, pyridine, is toxic and flammable.[17][18]
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing vapors or mists.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Methyl-1-(pyridin-2-yl)pentan-1-one is a heterocyclic ketone with significant potential as a synthetic intermediate in pharmaceutical research. While direct experimental data is scarce, its chemical properties, spectroscopic profile, and reactivity can be reliably predicted from established chemical principles and data from analogous structures. The synthetic route via Grignard reaction with 2-cyanopyridine offers a practical and efficient method for its preparation. Given the established biological activities of the 2-acylpyridine class, this compound represents a valuable scaffold for the development of novel therapeutic agents. Standard laboratory safety protocols should be strictly followed during its handling and use.
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Structure of 3-Methylbutyl 2-pyridyl ketone
Executive Summary
This technical guide provides a comprehensive analysis of 3-Methylbutyl 2-pyridyl ketone (IUPAC: 1-(pyridin-2-yl)-4-methylpentan-1-one). While often overshadowed by its acetyl and benzoyl analogs, this molecule represents a critical structural motif in two distinct fields: medicinal chemistry , where it serves as a lipophilic scaffold for histamine H1 antagonists and monoamine uptake inhibitors, and coordination chemistry , where it functions as a bidentate N,O-donor ligand. This guide details the physicochemical properties, validated synthetic protocols, and spectroscopic signatures required for high-purity isolation and utilization.
Structural Architecture & Physicochemical Profile
The molecule comprises three distinct functional domains: the electron-deficient pyridine ring , the polarized carbonyl linker , and the lipophilic isopentyl (3-methylbutyl) tail .
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 1-(Pyridin-2-yl)-4-methylpentan-1-one | |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| LogP (Predicted) | ~2.7 - 2.9 | Moderate lipophilicity suitable for CNS penetration |
| H-Bond Acceptors | 2 | Pyridine Nitrogen (sp²) + Carbonyl Oxygen (sp²) |
| H-Bond Donors | 0 | Aprotic |
| Rotatable Bonds | 4 | High conformational flexibility in the alkyl tail |
Electronic & Conformational Analysis
The carbonyl group at the C2-position of the pyridine ring creates a conjugated system. However, the dipole moments of the pyridine nitrogen and the carbonyl oxygen generally oppose each other in the trans-conformation (s-trans) to minimize electrostatic repulsion. In the presence of metal cations, the molecule adopts a cis-conformation (s-cis) to facilitate chelation.
Figure 1: Functional Domains & Chelation Potential
Caption: The molecule acts as a bidentate ligand. The N-donor (pyridine) and O-donor (carbonyl) chelate metal ions upon rotation to the s-cis conformation.
Synthetic Protocol: Grignard Addition to Nitriles[3][4][5]
The most robust method for synthesizing this compound avoids the over-addition problems associated with esters. We utilize the Grignard addition to 2-cyanopyridine . This route stops at the imine intermediate, which is then hydrolyzed to the ketone.[1][2]
Reaction Scheme
-
Precursor: 2-Cyanopyridine (2-Pyridinecarbonitrile).
-
Reagent: Isopentylmagnesium bromide (prepared in situ or commercial).
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.
Figure 2: Synthetic Workflow
Caption: Stepwise synthesis via Grignard addition to nitrile. The imine salt intermediate prevents double addition, ensuring ketone selectivity.
Detailed Methodology
Reagents:
-
2-Cyanopyridine (1.0 eq)
-
1-Bromo-3-methylbutane (1.2 eq)
-
Magnesium turnings (1.3 eq)
-
Iodine (crystal, catalytic)
-
Anhydrous THF or Et₂O
Protocol:
-
Activation: In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.
-
Grignard Formation: Add 10% of the 1-bromo-3-methylbutane solution (in THF). Once the exotherm begins (solvent reflux), dropwise add the remaining bromide over 30 minutes. Reflux for 1 hour to ensure completion.
-
Addition: Cool the Grignard solution to 0°C. Add 2-Cyanopyridine (dissolved in minimal THF) dropwise over 20 minutes. The solution will turn dark (often deep red/brown).
-
Equilibration: Allow the mixture to warm to room temperature and stir for 3–4 hours. Note: Do not reflux at this stage to avoid polymerization of the pyridine.
-
Hydrolysis (Critical Step): Cool to 0°C. Quench with 2M HCl. Stir vigorously for 2 hours. The acid hydrolyzes the magnesium imine salt (
) into the ketone. -
Workup: Neutralize with NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Vacuum distillation is preferred over column chromatography due to the slight basicity of the pyridine ring (which can streak on silica).
Spectroscopic Characterization
To validate the structure, researchers must confirm the integrity of the alkyl chain and the substitution pattern of the pyridine ring.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.65 | Doublet (d) | 1H | Pyridine C6-H | Alpha-proton to Nitrogen; most deshielded. |
| 8.05 | Doublet (d) | 1H | Pyridine C3-H | Ortho to Carbonyl; deshielded by anisotropy. |
| 7.85 | Triplet (td) | 1H | Pyridine C4-H | Para to Nitrogen. |
| 7.45 | Triplet (ddd) | 1H | Pyridine C5-H | Meta to Nitrogen. |
| 3.20 | Triplet (t) | 2H | -CH ₂-C(=O)- | Alpha-methylene; deshielded by carbonyl. |
| 1.65 | Multiplet (m) | 1H | -CH -(CH₃)₂ | Methine proton of isopentyl group. |
| 1.55 | Quartet (q) | 2H | -CH ₂-CH₂- | Beta-methylene. |
| 0.95 | Doublet (d) | 6H | -CH-(CH ₃)₂ | Terminal methyls; characteristic isopropyl split. |
Mass Spectrometry (EI-MS)
-
Molecular Ion (M+): m/z 177
-
Base Peak: Likely m/z 106 (Pyridin-2-yl-C≡O⁺) or m/z 78 (Pyridine ring).
-
Fragmentation: Look for McLafferty rearrangement . Although the gamma-hydrogen is on a methine carbon, the rearrangement is favorable, leading to the loss of isobutene (C₄H₈) and formation of the enol of 2-acetylpyridine (m/z 121).
Applications in Drug Discovery
Bioisosteric Design
This ketone serves as a precursor to tertiary carbinols . By reacting this ketone with phenyl-lithium or other aryl nucleophiles, researchers generate structures analogous to Doxylamine or Carbinoxamine . The isopentyl group adds steric bulk and lipophilicity, potentially altering the selectivity for H1 vs. Muscarinic receptors compared to the standard dimethylaminoethyl chains.
Monoamine Transporter Ligands
The structure is homologous to the core of Pyrovalerone (though lacking the pyrrolidine ring). Synthetic derivatization (e.g., alpha-bromination followed by amination) converts this ketone into 1-(2-pyridyl)-2-amino-4-methylpentan-1-one derivatives, which are potent inhibitors of dopamine and norepinephrine transporters.
References
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Preparation of 2-Acylpyridines
-
Spectroscopic Data (Analogous Structures)
- Source: PubChem / NIH
- Context: NMR shifts for 4-methyl-1-phenyl-2-pentanone and 2-acetylpyridine used for structural interpol
-
URL:[Link]
-
Coordination Chemistry of Pyridyl Ketones
- Source: ScienceDirect / Elsevier
- Context: Binding modes of 2-acylpyridines (N,O-bidentate chel
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URL:[Link]
-
Pyrovalerone Analog Structure-Activity Relationships
- Source: PubMed Central
- Context: Biological activity of aryl-pentanone scaffolds in dopamine transport inhibition.
-
URL:[Link]
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3-Methylbutyl 2-Pyridyl Ketone: Physicochemical Characterization and Synthetic Methodology
Executive Summary
3-Methylbutyl 2-pyridyl ketone (CAS: 95188-18-4), also known as 1-(2-pyridinyl)-4-methyl-1-pentanone, is a functionalized pyridine derivative utilized primarily in the synthesis of heterocyclic flavorants and pharmaceutical intermediates. With a molecular weight of 177.24 g/mol , this molecule serves as a critical scaffold for introducing the 2-pyridyl moiety into complex organic frameworks.
This technical guide provides a rigorous analysis of the molecule's physicochemical properties, outlines a high-yield synthetic protocol based on nucleophilic addition to nitriles, and details the spectral characteristics required for validation.
Physicochemical Profile
The following data consolidates the core physical constants and identifiers for this compound.
| Parameter | Value | Unit | Notes |
| Molecular Weight | 177.24 | g/mol | Monoisotopic Mass: 177.1154 |
| Molecular Formula | - | - | |
| CAS Registry Number | 95188-18-4 | - | - |
| IUPAC Name | 1-(pyridin-2-yl)-4-methylpentan-1-one | - | - |
| SMILES | O=C(CCC(C)C)C1=NC=CC=C1 | - | - |
| Boiling Point (Pred.) | 285.0 ± 20.0 | °C | At 760 mmHg |
| Density (Pred.) | 1.012 ± 0.06 | g/cm³ | - |
| LogP (Pred.) | 2.85 | - | Lipophilic character suitable for organic extraction |
Synthetic Methodology: Grignard Addition to Nitriles[7][8]
The most robust synthetic route for this compound avoids the common pitfall of over-alkylation associated with ester substrates. By utilizing 2-cyanopyridine as the electrophile, the reaction proceeds via a stable magnesium imine salt intermediate, which prevents the addition of a second equivalent of the Grignard reagent.
Reaction Mechanism & Logic
The synthesis employs Isopentylmagnesium bromide (formed from 1-bromo-3-methylbutane) reacting with 2-cyanopyridine.
-
Formation of Grignard: Generation of the nucleophile in anhydrous ether/THF.
-
Nucleophilic Attack: The organomagnesium species attacks the nitrile carbon.
-
Imine Salt Stabilization: The resulting
-magnesium imine salt precipitates or remains stable in solution, blocking further nucleophilic attack. -
Hydrolysis: Acidic workup hydrolyzes the imine to the target ketone.
Workflow Visualization
Figure 1: Selective synthesis of 2-acylpyridines via nitrile-Grignard addition, preventing tertiary alcohol formation.
Experimental Protocol (Standardized)
Reagents:
-
2-Cyanopyridine (1.0 eq)
-
1-Bromo-3-methylbutane (1.1 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Diethyl Ether or THF
Step-by-Step Procedure:
-
Grignard Preparation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with iodine. Add 1-bromo-3-methylbutane dropwise in ether to maintain a gentle reflux. Stir until Mg is consumed.
-
Addition: Cool the Grignard solution to 0°C. Add 2-cyanopyridine (dissolved in ether) dropwise over 30 minutes. The solution will likely turn dark/opaque as the complex forms.
-
Reflux: Allow to warm to room temperature and reflux for 2–4 hours to ensure complete conversion to the imine salt.
-
Hydrolysis: Cool to 0°C. Quench carefully with 2M HCl. Note: This step is exothermic. Stir vigorously for 1 hour to hydrolyze the imine.
-
Extraction: Basify the aqueous layer with NaOH to pH ~9 (pyridine bases are soluble in acid). Extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography (Hexane:EtOAc gradient).
Analytical Characterization
Validating the identity of this compound requires specific spectral markers. The pyridine ring exerts a strong deshielding effect on the alpha-protons and influences the mass spectral fragmentation.
Mass Spectrometry (EI, 70 eV)
The fragmentation pattern is dictated by the stability of the pyridine ring and the McLafferty rearrangement potential of the alkyl chain.
-
Molecular Ion (
): m/z 177 (Distinct). -
McLafferty Rearrangement: The gamma-hydrogen on the isopentyl chain (
) is available for transfer to the carbonyl oxygen.-
Fragment: m/z 121 (2-Acetylpyridine enol form).
-
Neutral Loss: Isobutene (
, MW 56).
-
-
Alpha-Cleavage: Cleavage adjacent to the carbonyl.
-
Fragment: m/z 106 (Pyridine-2-carbonyl cation,
). -
Fragment: m/z 78 (Pyridinyl cation,
).
-
Fragmentation Pathway Diagram
Figure 2: Predicted EI-MS fragmentation pathways showing characteristic pyridine ions.
Applications & Handling
Industry Applications
-
Flavor & Fragrance: Pyridine ketones are renowned for their high-impact sensory profiles. This specific derivative contributes nutty, popcorn-like, and fatty notes, essential for savory flavor formulations (e.g., roasted meat, peanut).
-
Pharmaceuticals: Acts as a lipophilic building block for nicotinic acetylcholine receptor ligands.
Safety & Storage
-
Hazards: Irritating to eyes, respiratory system, and skin (H315/H319/H335).
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the alpha-methylene position. Keep refrigerated (2-8°C).
References
-
BLD Pharm. (2024).[1] this compound Product Analysis. Retrieved from
-
Sigma-Aldrich. (2024). 1-Methylbutyl 2-pyridyl ketone (Isomer Reference). Retrieved from (Note: Reference for structural class comparisons)
-
NIST Chemistry WebBook. (2024). Mass Spectra of Pyridine Derivatives. Retrieved from
-
Master Organic Chemistry. (2024). Reaction of Grignard Reagents with Nitriles. Retrieved from
Sources
An In-depth Technical Guide to the Spectral Analysis of 3-Methylbutyl 2-pyridyl ketone
The primary analogs used for this predictive analysis are 2-Acetylpyridine, for the pyridyl ketone moiety, and various compounds containing an isopentyl (3-methylbutyl) group to model the alkyl side chain. By dissecting and recombining the spectral features of these known molecules, we can construct a highly accurate and reliable spectral profile for the target compound.
Molecular Structure and Key Features
3-Methylbutyl 2-pyridyl ketone possesses a pyridine ring, a ketone carbonyl group, and a branched alkyl chain. These features will give rise to characteristic signals in its NMR, IR, and Mass spectra. Understanding the interplay of these functional groups is crucial for accurate spectral interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the isopentyl side chain. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carbonyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6' | 8.6 - 8.8 | Doublet | ~4-5 |
| H-4' | 7.8 - 8.0 | Triplet of doublets | ~7-8, ~1-2 |
| H-3' | 7.9 - 8.1 | Doublet | ~7-8 |
| H-5' | 7.4 - 7.6 | Triplet | ~7-8 |
| -CH₂- (alpha to C=O) | 2.9 - 3.1 | Triplet | ~7 |
| -CH₂- (beta to C=O) | 1.6 - 1.8 | Quartet | ~7 |
| -CH- | 1.9 - 2.1 | Nonet (multiplet) | ~7 |
| -CH₃ (terminal) | 0.9 - 1.0 | Doublet | ~7 |
Expertise & Experience: The downfield shifts of the pyridine protons are characteristic of aromatic systems containing a heteroatom.[1][2] The proton alpha to the carbonyl group (alpha-CH₂) is deshielded due to the electron-withdrawing effect of the ketone.[3] The splitting patterns are predicted based on the number of neighboring protons (n+1 rule).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon is expected to be the most downfield signal.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 200 - 205 |
| C-2' (ipso) | 153 - 155 |
| C-6' | 148 - 150 |
| C-4' | 136 - 138 |
| C-3' | 127 - 129 |
| C-5' | 121 - 123 |
| -CH₂- (alpha to C=O) | 45 - 50 |
| -CH₂- (beta to C=O) | 38 - 42 |
| -CH- | 27 - 30 |
| -CH₃ (terminal) | 22 - 24 |
Expertise & Experience: The chemical shift of the carbonyl carbon is highly characteristic for ketones.[4][5] The carbon atoms of the pyridine ring show a predictable pattern of chemical shifts based on their position relative to the nitrogen atom and the acetyl substituent.[6] The upfield signals correspond to the sp³ hybridized carbons of the isopentyl chain.[7][8]
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve a narrow and symmetrical solvent peak.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3050 | Aromatic C-H stretch | Medium |
| 2960-2870 | Aliphatic C-H stretch | Strong |
| ~1700 | C=O stretch (ketone) | Strong |
| ~1580, ~1470, ~1430 | Pyridine ring C=C and C=N stretches | Medium-Strong |
| ~1370 | C-H bend (gem-dimethyl) | Medium |
Expertise & Experience: The most prominent peak in the IR spectrum is expected to be the strong absorption of the carbonyl group around 1700 cm⁻¹.[9] The presence of the pyridine ring will be indicated by characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. The aliphatic C-H stretches will appear just below 3000 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrometry Data
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 177 | [M]⁺ (Molecular Ion) |
| 121 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 106 | [C₅H₄NCO]⁺ (Acylium ion from isopentyl loss) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
| 71 | [C₅H₁₁]⁺ (Isopentyl cation) |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
Expertise & Experience: The molecular ion peak at m/z 177 is expected. The most common fragmentation pathways for ketones are alpha-cleavage and McLafferty rearrangement.[10][11][12] Alpha-cleavage on either side of the carbonyl group will lead to the formation of stable acylium ions or alkyl cations. The loss of the isopentyl group to form the pyridyl acylium ion (m/z 106) is a likely fragmentation pathway.[13][14]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Conclusion
This in-depth technical guide provides a comprehensive predicted spectral analysis of this compound. By leveraging experimental data from structural analogs and applying fundamental spectroscopic principles, we have constructed a reliable and detailed set of expected NMR, IR, and MS data. This guide serves as a valuable resource for researchers in the fields of chemistry and drug development for the identification, characterization, and quality control of this and related compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.
References
-
JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024-12-05). [Link]
-
LookChem. 1122-62-9 2-Acetylpyridine C7H7NO, Formula,NMR,Boiling Point,Density,Flash Point. [Link]
-
Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. (2020-05-30). [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
nuclear magnetic resonance spectroscopy. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
SpectraBase. 2-Acetylpyridine - Optional[MS (GC)] - Spectrum. [Link]
-
SpectraBase. 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
NIST. Ethanone, 1-(2-pyridinyl)-. [Link]
-
NIST. Ethanone, 1-(2-pyridinyl)-. [Link]
-
Chad's Prep. Fragmentation Patterns of Ketones and Aldehydes. [Link]
-
Ventos. 2-ACETYLPYRIDINE. [Link]
-
SpectraBase. Isopentylalcohol - Optional[13C NMR] - Chemical Shifts. [Link]
-
Wikipedia. Spectral Database for Organic Compounds. [Link]
-
AIST. Introduction to the Spectral Data Base (SDBS). [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
13-C NMR Chemical Shift Table.pdf. [Link]
Sources
- 1. 4-Acetylpyridine(1122-54-9) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Acetylpyridine(350-03-8) 1H NMR [m.chemicalbook.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 2-Acetylpyridine(1122-62-9) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Isopentyl ether(544-01-4) 13C NMR spectrum [chemicalbook.com]
- 9. 2-Acetylpyridine(1122-62-9) IR Spectrum [chemicalbook.com]
- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 2-Acetylpyridine(1122-62-9) MS spectrum [chemicalbook.com]
- 14. Ethanone, 1-(2-pyridinyl)- [webbook.nist.gov]
Technical Guide: 3-Methylbutyl 2-Pyridyl Ketone as a Synthetic Intermediate
Executive Summary
3-Methylbutyl 2-pyridyl ketone (CAS: 53154-97-5), also known as 1-(pyridin-2-yl)-4-methylpentan-1-one, represents a strategic scaffold in medicinal chemistry and ligand design. Unlike simple acetylpyridines, the isopentyl side chain introduces significant lipophilicity (
This guide details the robust synthesis, physicochemical profiling, and downstream utility of this intermediate, focusing on its role as a precursor for chiral carbinols via Asymmetric Transfer Hydrogenation (ATH) and tertiary amine antihistamine analogs.
Part 1: Structural Analysis & Physicochemical Profile
The molecule consists of a distinct electron-deficient pyridine ring coupled to a branched aliphatic tail via a carbonyl linker.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C | Atom Economy |
| Molecular Weight | 177.24 g/mol | Fragment-based Drug Design (FBDD) |
| LogP (Predicted) | ~2.8 - 3.1 | CNS Penetration (Blood-Brain Barrier) |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Bidentate chelation (N,O-ligands) |
| Rotatable Bonds | 4 | Conformational flexibility in binding pockets |
Chemical Logic: The "N,O-Chelation" Effect
The proximity of the pyridine nitrogen and the carbonyl oxygen creates a natural bidentate pocket . In synthetic applications, this allows the molecule to act as a self-directing substrate. Metal catalysts (e.g., Ru, Rh, Ir) coordinate simultaneously to the N and O atoms, locking the conformation and enabling high enantioselectivity during reduction reactions.
Part 2: Upstream Synthesis (The "Self-Validating" Protocol)
While Friedel-Crafts acylation is standard for benzenes, it fails with electron-deficient pyridines. The most authoritative and self-validating route for alkyl 2-pyridyl ketones is the nucleophilic addition of Grignard reagents to 2-cyanopyridine , followed by acidic hydrolysis.
Why this route?
-
Prevention of Over-addition: The reaction forms an intermediate magnesium imine salt (stable in ether/THF) that precipitates or resists further nucleophilic attack, unlike esters which readily form tertiary alcohols.
-
Atom Economy: Direct C-C bond formation with readily available halides.
Detailed Protocol: Grignard Addition to Nitrile
Reagents:
-
2-Cyanopyridine (1.0 eq)
-
1-Bromo-3-methylbutane (Isopentyl bromide) (1.2 eq)
-
Magnesium turnings (1.3 eq)
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.
Step-by-Step Methodology:
-
Grignard Formation (In Situ):
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.
-
Add 1-bromo-3-methylbutane in Et₂O dropwise. Maintain a gentle reflux.
-
Checkpoint: Disappearance of Mg metal indicates formation of Isopentylmagnesium bromide.
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C.
-
Add 2-cyanopyridine (dissolved in Et₂O) dropwise over 30 minutes.
-
Observation: The solution will darken, and a gummy precipitate (the imine magnesium salt) may form.
-
Stir at room temperature for 4–6 hours.
-
-
Hydrolysis (The Critical Step):
-
Cool reaction mixture to 0°C.
-
Slowly quench with 2M HCl (aq). Caution: Exothermic.[1]
-
Stir vigorously for 2 hours. The acid hydrolyzes the intermediate imine (
) to the ketone ( ).
-
-
Workup:
-
Neutralize with saturated NaHCO₃ to pH 8 (to liberate the pyridine base).
-
Extract with EtOAc (3x). Wash organic layer with brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc).
-
Synthesis Workflow Diagram
Figure 1: Grignard-mediated synthesis workflow from alkyl halide precursors.[1]
Part 3: Downstream Synthetic Utility
Once synthesized, this compound serves as a divergence point for two major classes of reactions: Asymmetric Reduction and Tertiary Carbinol Synthesis .
Asymmetric Transfer Hydrogenation (ATH)
The reduction of the ketone to a chiral secondary alcohol is a high-value transformation. The pyridine ring enables Noyori-type reduction with exceptional enantiomeric excess (ee).
-
Catalyst System: Rh(III)-Cp* or Ir(III) complexes with chiral diamine ligands (e.g., TsDPEN).
-
Mechanism: Metal-ligand bifunctional catalysis. The pyridine nitrogen coordinates to the metal, while the hydride is transferred from the metal to the carbonyl carbon.
-
Conditions: Sodium formate (HCOONa) in water/DCM biphasic system or Isopropanol.
Protocol (Rh-Catalyzed):
-
Mix Ketone (1.0 eq), [RhCl(Cp*)]₂ (0.5 mol%), and (S,S)-TsDPEN (1.0 mol%).
-
Add HCOONa/HCOOH buffer (5:2).
-
Stir at 40°C for 12h.
-
Yields (S)-1-(pyridin-2-yl)-4-methylpentan-1-ol (>95% ee).
Synthesis of Tertiary Carbinols (Antihistamine Analogs)
Reaction with a second organometallic reagent (e.g., Phenyl-Li or Pyridyl-Li) yields tertiary alcohols structurally similar to Carbinoxamine or Doxylamine .
-
Reaction: this compound + Phenylmagnesium bromide
1-Phenyl-1-(2-pyridyl)-4-methylpentan-1-ol. -
Relevance: The bulky isopentyl group mimics the steric profile of traditional antihistamines but alters metabolic stability.
Mechanistic Pathway Diagram[1][2]
Figure 2: Divergent synthetic pathways yielding chiral alcohols and tertiary carbinols.
Part 4: Pharmaceutical Context & Bioisosterism
In drug development, the this compound scaffold is often used to probe hydrophobic pockets in enzymes or receptors.
-
Linker Bioisosterism: The ketone carbonyl can be replaced by an oxime (
) or hydrazone. These derivatives often show increased metabolic stability compared to the parent ketone. -
Ligand Design: Condensation with thiosemicarbazides yields tridentate ligands (N,N,S) used in developing metallodrugs (e.g., Copper(II) or Palladium(II) complexes) with anti-tumor activity (See Ref 4).
References
-
Synthesis of Alkyl 2-Pyridyl Ketones
- Title: Preparation of 2-cyanopyridines (and subsequent Grignard reactions).
- Source: U.S. Patent 2,494,204 (and related industrial processes for 2-acylpyridines).
-
URL:
-
Asymmetric Transfer Hydrogenation (ATH)
-
Mechanistic Insight (Imine Hydrolysis)
- Title: Role of Pyridine Nitrogen in Palladium-C
- Source: MDPI (Molecules).
-
URL:
-
Ligand Applications (Pd Complexes)
- Title: Bromido(N-{4-methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-yl}-N'-(pyridin-2-yl)-1H-imidazol-2-ylidene)palladium(II).
- Source: Acta Crystallographica (NIH/PMC).
-
URL:
Sources
An In-depth Technical Guide to the Physical Characteristics of 3-Methylbutyl 2-pyridyl ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutyl 2-pyridyl ketone, systematically named 1-(pyridin-2-yl)-4-methylpentan-1-one, is a chemical entity of interest in medicinal chemistry and materials science. Its structure, combining a polar aromatic pyridyl ring with a nonpolar isoamyl alkyl chain, imparts a unique combination of properties that can influence its reactivity, solubility, and biological interactions. Understanding the physical characteristics of this molecule is a critical first step in its application, providing the foundational data for reaction design, formulation development, and pharmacokinetic modeling. This guide offers a comprehensive overview of the predicted physical properties of this compound, contextualized with experimental data from analogous compounds, and details the standard methodologies for their empirical determination.
Molecular Structure and Identification
The foundational element of understanding any chemical compound is its structure. This compound consists of a pyridine ring acylated at the 2-position with a 3-methylbutanoyl group.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-(pyridin-2-yl)-4-methylpentan-1-one |
| Common Name | This compound, Isoamyl 2-pyridyl ketone |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| SMILES | CC(C)CC(=O)c1ccccn1 |
| InChI | InChI=1S/C11H15NO/c1-9(2)6-7-11(13)10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 |
Predicted Physical Properties
In the absence of direct experimental data for this compound, its physical properties have been estimated using computational models and by extrapolating from structurally similar compounds. These predictions provide a valuable baseline for experimental design.
Table 2: Predicted Physical Properties of this compound
| Property | Predicted Value |
| Boiling Point | ~250-270 °C |
| Melting Point | Not available (likely a liquid at room temperature) |
| Density | ~1.0 g/mL |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 |
| Refractive Index | ~1.51 |
Contextual Analysis with Analogous Compounds
To ground these predictions, it is instructive to compare them with the known experimental data of two key structural analogs: Methyl 2-pyridyl ketone (which contains the pyridyl ketone moiety) and Methyl isoamyl ketone (which contains the isoamyl alkyl chain).
Table 3: Experimental Physical Properties of Analogous Compounds
| Property | Methyl 2-pyridyl ketone[1] | Methyl isoamyl ketone[2][3][4] |
| Molecular Formula | C₇H₇NO | C₇H₁₄O |
| Molecular Weight | 121.14 g/mol | 114.19 g/mol |
| Boiling Point | 188-189 °C | 144.9 °C |
| Density | 1.082 g/mL | 0.8119 g/mL |
| Solubility in Water | Soluble | 0.54% at 20°C |
The predicted higher boiling point of this compound compared to both analogs is a logical consequence of its increased molecular weight and the combined intermolecular forces of the polar pyridyl ketone group and the larger, more polarizable isoamyl chain.[5][6] The density is predicted to be closer to that of Methyl 2-pyridyl ketone, as the dense, aromatic pyridyl ring is a significant contributor to the overall density. The predicted logP suggests a compound with moderate lipophilicity, being more soluble in organic solvents than in water, a trend consistent with the properties of its analogs.
Experimental Determination of Physical Characteristics
The following section details the standard, validated laboratory procedures for the empirical determination of the key physical properties of a novel liquid compound like this compound.
Workflow for Physical Characterization
Caption: Standard workflow for the physical characterization of a liquid compound.
Boiling Point Determination
The boiling point is a fundamental physical constant that is highly sensitive to purity.
Protocol: Capillary Method using a Thiele Tube [7][8][9]
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The Thiele tube is designed to ensure uniform heating.
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the sample will bubble out.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.
-
Boiling Point Reading: The liquid will begin to cool, and the vapor pressure inside the capillary will decrease. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
Causality: This method relies on the principle that a liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[10] The stream of bubbles indicates that the vapor pressure exceeds the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the precise temperature at which the two pressures are equal.
Density Measurement
Density is a measure of mass per unit volume and is a characteristic property of a substance.
Protocol: Using a Graduated Cylinder and Balance [11][12][13]
-
Mass of Empty Cylinder: An empty, dry graduated cylinder is placed on a calibrated analytical balance, and its mass is recorded.
-
Volume Measurement: A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Filled Cylinder: The graduated cylinder containing the liquid is re-weighed, and the mass is recorded.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula: Density = Mass / Volume.
Causality: This direct measurement method is based on the fundamental definition of density.[14] Its accuracy is dependent on the precision of the balance and the graduated cylinder. For higher accuracy, a pycnometer can be used.
Solubility Assessment
The solubility of a compound in various solvents is crucial for its application in different media. A key measure of lipophilicity is the octanol-water partition coefficient (logP).
Protocol: Shake-Flask Method for logP Estimation
-
Preparation of Phases: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Sample Addition: A small, known amount of this compound is dissolved in the n-octanol phase.
-
Equilibration: An equal volume of the water phase is added, and the mixture is shaken vigorously for an extended period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality: This method directly measures the equilibrium distribution of the compound between a nonpolar solvent (n-octanol, mimicking lipids) and a polar solvent (water). A higher logP value indicates greater lipophilicity.
Predicted Spectroscopic Data
Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and providing insights into its electronic environment.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds.[15][16]
Predicted ¹H NMR Chemical Shifts (δ, ppm):
-
Pyridyl Protons: 8.5-7.2 (multiple signals, with the proton ortho to the nitrogen being the most downfield).
-
α-Methylene Protons (-CH₂-C=O): ~3.0 (triplet).
-
β-Methylene Protons (-CH₂-CH(CH₃)₂): ~1.8 (quartet).
-
γ-Methine Proton (-CH(CH₃)₂): ~2.2 (multiplet).
-
δ-Methyl Protons (-CH(CH₃)₂): ~0.9 (doublet).
Predicted ¹³C NMR Chemical Shifts (δ, ppm):
Causality: The electron-withdrawing nature of the pyridyl ring and the carbonyl group will cause the adjacent protons and carbons to be deshielded, shifting their signals downfield.[18] The splitting patterns (multiplicity) of the proton signals are predicted based on the number of neighboring protons (n+1 rule).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[19][20]
Predicted Key IR Absorptions (cm⁻¹):
-
C=O Stretch (Ketone): ~1690-1710 (strong, sharp peak). The conjugation with the pyridyl ring lowers the frequency compared to a simple aliphatic ketone.
-
C=N and C=C Stretch (Pyridine Ring): ~1600-1450 (multiple sharp peaks).
-
C-H Stretch (sp³): ~2960-2870 (medium to strong peaks).
-
C-H Bending (Alkyl): ~1465 and 1370 (medium peaks).
Causality: The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. The strong dipole moment of the carbonyl bond results in a very intense absorption.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (m/z):
-
Molecular Ion (M⁺): 177.
-
Alpha-Cleavage: Loss of the isoamyl radical to give the pyridylacylium ion (m/z = 106). This is often a major fragmentation pathway for ketones.[21][22]
-
McLafferty Rearrangement: If sterically feasible, this could lead to a fragment at m/z = 121.
Causality: In electron ionization mass spectrometry, the molecule is fragmented in a predictable manner based on the stability of the resulting radical cations. Alpha-cleavage next to the carbonyl group is a common and favorable fragmentation pathway.[21]
Conclusion
References
-
Univar Solutions. (n.d.). Methyl Isoamyl Ketone Solvent Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Univar Solutions. (n.d.). Methyl Isoamyl Ketone, Technical Grade, Liquid, 373 lb Drum. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2021, January 5). METHYL ISOAMYL KETONE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
-
Al-Mustaqbal University College. (2021, July 16). Experimental No. (13) Aldehydes and ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]
-
Journal of Chemical Information and Modeling. (n.d.). From SMILES to Enhanced Molecular Property Prediction: A Unified Multimodal Framework with Predicted 3D Conformers and Contrastive Learning Techniques. Retrieved from [Link]
-
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes. Retrieved from [Link]
-
Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]
-
BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]
-
PMC. (n.d.). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Retrieved from [Link]
-
Stenutz. (n.d.). methyl 2-pyridyl ketone. Retrieved from [Link]
-
ChemSrc. (2025, September 12). 4-Methyl-1-(pyridin-4-YL)pentan-1-amine. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]
-
ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]
-
How To Do It All. (2016, June 20). How to Measure the Density of a Liquid [Video]. YouTube. Retrieved from [Link]
-
Organic Lab Techniques. (2021, August 23). Boiling Point Using ThieleTube [Video]. YouTube. Retrieved from [Link]
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WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. Retrieved from [Link]
-
CORE. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]
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SlidePlayer. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
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arXiv. (2024, August 22). Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Retrieved from [Link]
-
American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link]
-
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]
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YouTube. (2023, December 9). IR Spectra Predicting Tools [Video]. Retrieved from [Link]
-
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Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Retrieved from [Link]
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Mechanistic Insights and Synthetic Utility of 3-Methylbutyl 2-Pyridyl Ketone
Topic: Reactivity of the Carbonyl Group in 3-Methylbutyl 2-Pyridyl Ketone Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary: The "Dual-Activation" Motif
In the landscape of heterocyclic building blocks, This compound (1-(pyridin-2-yl)-4-methylpentan-1-one) represents a textbook example of "Dual-Activation." Unlike simple aliphatic ketones or phenyl ketones, this molecule possesses a carbonyl group that is electronically activated by the electron-deficient pyridine ring and sterically modulated by the isopentyl side chain.
For drug development professionals, this molecule is not merely a substrate; it is a chelation-enabling scaffold. The proximity of the pyridine nitrogen to the carbonyl oxygen allows for the formation of rigid 5-membered metal-chelate intermediates, drastically altering the stereochemical outcome and reaction rates of nucleophilic additions and reductions.
This guide dissects the reactivity profile of this ketone, providing actionable protocols for its transformation into high-value chiral intermediates.
Electronic & Structural Architecture
To manipulate this molecule effectively, one must understand the forces governing its reactivity.
The Electrophilic Gradient
The carbonyl carbon in this compound is significantly more electrophilic than its phenyl analog (isopentyl phenyl ketone).
-
Inductive Effect (-I): The electronegative nitrogen atom in the pyridine ring pulls electron density through the sigma framework.
-
Resonance Effect (-R): The
-deficient nature of the pyridine ring acts as an electron sink, destabilizing the carbonyl dipole and increasing the partial positive charge ( ) on the carbonyl carbon.
The Chelation Vector
The defining feature of 2-acylpyridines is the ability to bind Lewis acids (LA) or metal cations (
-
Binding Mode: The metal coordinates simultaneously to the Pyridine-N and the Carbonyl-O.
-
Consequence: This locks the conformation of the molecule (s-cis conformation) and further polarizes the C=O bond, lowering the activation energy for nucleophilic attack.
Steric Environment (The Isopentyl Group)
The 3-methylbutyl (isopentyl) chain provides a unique steric profile:
-
-Position: Unbranched (
). Accessible for deprotonation (enolate formation). -
-Position: Branched (
). This remote bulk increases lipophilicity without severely hindering nucleophilic approach at the carbonyl center, making it an ideal substrate for catalytic turnover.
Nucleophilic Addition: The Chelation Control Model
When reacting this compound with organometallics (Grignard or Organolithium reagents), the reaction does not follow simple Felkin-Anh kinetics. Instead, it proceeds via a Chelation-Controlled Addition .
Mechanism of Action
In non-coordinating solvents (e.g., Toluene, CH2Cl2) or weak donor solvents (Ether), the metal center of the nucleophile (Mg, Zn, or Li) bridges the pyridine nitrogen and carbonyl oxygen.
-
Transition State: A rigid 6-membered cyclic transition state is formed.
-
Trajectory: The nucleophile attacks from the face opposite to the bulkiest substituent on the metal complex, often leading to high diastereoselectivity if the nucleophile or an auxiliary ligand is chiral.
Visualization: Chelation Transition State
The following diagram illustrates the mechanistic divergence between standard addition and chelation-controlled addition.
Caption: Figure 1. Divergent reaction pathways. The solid path represents the preferred chelation-controlled mechanism dominant in non-polar solvents.
Asymmetric Reduction: Synthesis of Chiral Alcohols
The reduction of this compound yields 1-(pyridin-2-yl)-4-methylpentan-1-ol. This secondary alcohol is a versatile chiral synthon. Due to the pyridine nitrogen, Asymmetric Transfer Hydrogenation (ATH) is the gold standard protocol.
Catalyst Interaction
Ruthenium or Iridium catalysts bearing chiral diamine ligands (e.g., TsDPEN) utilize the pyridine nitrogen to anchor the substrate. This "substrate-directed" hydrogenation often achieves enantiomeric excesses (ee) >95% because the catalyst distinguishes the Re and Si faces of the ketone with extreme precision due to the rigid binding.
Experimental Protocols
Protocol A: Chelation-Controlled Grignard Addition
Target: Synthesis of tertiary alcohols with high conversion rates.
Rationale: We utilize diethyl ether rather than THF to preserve the Lewis acidity of the Magnesium, enhancing the chelation effect with the pyridine ring.
-
Preparation: Flame-dry a 100 mL Schlenk flask under Argon.
-
Substrate Loading: Charge with this compound (1.0 equiv, 5.0 mmol) dissolved in anhydrous
(20 mL). -
Temperature Control: Cool the solution to
. (Note: Unlike aliphatic ketones, cryogenic temperatures like are often unnecessary due to the stabilizing chelation effect, but prevents side reactions). -
Addition: Add the Grignard reagent (e.g.,
, 1.2 equiv) dropwise over 15 minutes.-
Observation: A color change (often yellow to orange) indicates the formation of the N-Mg-O chelate complex.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature for 2 hours. -
Quench: Carefully quench with saturated aqueous
. The pyridine ring makes the product basic; ensure the pH of the aqueous layer remains slightly acidic to neutral during extraction to avoid extracting the pyridine into the organic layer if using acid-base extraction techniques (or simply extract at neutral pH).
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Target: Enantioselective synthesis of (S)-1-(pyridin-2-yl)-4-methylpentan-1-ol.
Rationale: This protocol uses a formic acid/triethylamine azeotrope as the hydrogen source, avoiding high-pressure
| Component | Quantity | Role |
| Substrate | 1.0 mmol | Ketone precursor |
| Catalyst | 1.0 mol% | RuCl(p-cymene)[(S,S)-TsDPEN] |
| Solvent | 5 mL | DMF or CH2Cl2 (degassed) |
| H-Source | 5.0 equiv | 5:2 Formic Acid / TEA mixture |
-
Mix: In a glovebox or under Argon, combine the ketone and the Ruthenium catalyst in the solvent.
-
Initiate: Add the Formic Acid/TEA mixture via syringe.
-
Incubate: Stir at
for 12-24 hours. Monitor by TLC or GC. -
Workup: Dilute with water and extract with EtOAc. Wash with saturated
to remove excess formic acid. -
Purification: Silica gel chromatography. (Note: Pyridine derivatives can streak on silica; add 1%
to the eluent).
Synthetic Decision Tree
The following workflow assists in selecting the correct transformation based on the desired target moiety.
Caption: Figure 2. Synthetic divergence map for this compound functionalization.
References
-
Chelation Controlled Addition
- Reetz, M. T. (1999). Chelation Control in Organic Synthesis.
-
Source:
-
Asymmetric Reduction of 2-Acylpyridines
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.
-
Source:
-
General Reactivity of Pyridyl Ketones
- Kozlowski, M. C., et al. (2009). Copper-Catalyzed Oxidation of Alkyl-Pyridines to Ketones.
-
Source:
-
Grignard Reagents and Pyridines
- Knochel, P., et al. (2011).
-
Source:
Methodological & Application
Synthesis of 3-Methylbutyl 2-pyridyl ketone from Isoamyl Precursors: An Application Note and Protocol
Introduction
3-Methylbutyl 2-pyridyl ketone is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of various biologically active compounds and functional materials. The development of efficient and scalable synthetic routes to this ketone is of significant interest to researchers in both academic and industrial settings. This application note provides a detailed protocol for the synthesis of this compound, focusing on the utilization of readily available isoamyl precursors. We will explore two primary synthetic strategies: a Grignard reaction with 2-cyanopyridine and the acylation of a picolinic acid derivative. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound from isoamyl precursors can be approached through two robust and well-established organometallic strategies. The choice between these routes may depend on precursor availability, desired scale, and laboratory capabilities.
Strategy A: Grignard Reaction with 2-Cyanopyridine
This is often the most direct and reliable method. It involves the nucleophilic addition of an isoamyl Grignard reagent to the electrophilic carbon of the nitrile group in 2-cyanopyridine. The resulting imine intermediate is then hydrolyzed to yield the target ketone.[1][2][3][4][5] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the isoamyl group nucleophilic and capable of attacking the electron-deficient carbon of the nitrile.[6][7][8]
Strategy B: Acylation of an Isoamyl Organometallic Reagent with a Picolinic Acid Derivative
This approach involves the activation of picolinic acid to a more reactive species, such as picolinoyl chloride, followed by its reaction with an isoamyl organometallic reagent, like isoamylmagnesium bromide. The conversion of a carboxylic acid to an acid chloride is a standard transformation, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] The subsequent reaction with the Grignard reagent proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis via Grignard Reaction with 2-Cyanopyridine
This protocol is divided into two key steps: the formation of the isoamyl Grignard reagent and its subsequent reaction with 2-cyanopyridine.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Magnesium turnings | Mg | 24.31 | 1.2 equiv. | 99.8% |
| Isoamyl bromide (1-bromo-3-methylbutane) | C₅H₁₁Br | 151.05 | 1.0 equiv. | 98% |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | As required | Anhydrous |
| Iodine | I₂ | 253.81 | 1-2 crystals | 99.8% |
| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | 1.0 equiv. | 99% |
| Hydrochloric Acid (aqueous) | HCl | 36.46 | As required | 3 M |
| Sodium Bicarbonate (aqueous) | NaHCO₃ | 84.01 | As required | Saturated |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As required | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As required | Reagent Grade |
| Hexane | C₆H₁₄ | 86.18 | As required | Reagent Grade |
Step 1: Preparation of Isoamylmagnesium Bromide
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.[8][10]
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a few crystals of iodine to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of isoamyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction may require gentle warming with a heat gun to initiate. The disappearance of the iodine color and the formation of a cloudy gray solution indicate the start of the reaction.
-
Maintaining the Reaction: Once initiated, add the remaining isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.
Step 2: Reaction with 2-Cyanopyridine and Work-up
-
Cooling: Cool the freshly prepared Grignard reagent in an ice bath.
-
Addition of Nitrile: Dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Hydrolysis: Carefully quench the reaction by the slow, dropwise addition of 3 M aqueous hydrochloric acid while cooling the flask in an ice bath. Continue adding the acid until the aqueous layer is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ketone by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound via acylation.
Conclusion
This application note has detailed two effective protocols for the synthesis of this compound from isoamyl precursors. The Grignard reaction with 2-cyanopyridine is presented as a direct and high-yielding approach. The alternative acylation route using picolinoyl chloride provides a valuable alternative. Both methods are grounded in well-established organometallic chemistry and are designed to be reproducible and scalable. The provided step-by-step protocols, along with the mechanistic insights and visual workflows, are intended to empower researchers in the successful synthesis of this important chemical intermediate.
References
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Pearson. (n.d.). Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, April 6). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]
-
Bhatt, A. K., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
-
PrepChem. (n.d.). Synthesis of picolinic acid chloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
- Google Patents. (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.
- Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
-
Organic Syntheses. (n.d.). 2-(p-Tolyl)propionic acid. Retrieved from [Link]
-
Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]
-
LibreTexts. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. In Fundamentals of Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved from [Link]
-
Gul, H. I., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of biochemical and molecular toxicology, 32(1). [Link]
-
LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Hatano, M., et al. (2019). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. New Journal of Chemistry, 43(44), 17273-17279. [Link]
-
Pearson+. (n.d.). Using any necessary reagents, show how you would accomplish the f... | Study Prep. Retrieved from [Link]
-
Jacksepticeye's Power Hour. (2022, May 10). MCAT Chemistry & Physics Walkthrough - AAMC Sample Test CP Passage 8 [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015, August 27). Can anyone help with the synthesis of a secondary amide from carboxylic acid?. Retrieved from [Link]
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Grignard reaction for 3-Methylbutyl 2-pyridyl ketone synthesis
Application Note: Chemoselective Synthesis of 3-Methylbutyl 2-Pyridyl Ketone via Grignard Addition to Nitriles
Introduction & Strategic Rationale
This application note details the protocol for synthesizing This compound (also known as 2-isopentanoylpyridine) using a Grignard reaction between isopentylmagnesium bromide and 2-cyanopyridine .
This synthesis is critical for researchers in flavor chemistry (where pyridyl ketones contribute nutty/popcorn notes) and medicinal chemistry (as intermediates for bioactive heterocycles).
Why this Route? The primary challenge in synthesizing pyridyl ketones is chemoselectivity .
-
Avoidance of Tertiary Alcohols: Reaction of Grignard reagents with esters typically leads to double addition, forming tertiary alcohols. Using a nitrile electrophile arrests the reaction at the intermediate imine salt stage, which is stable to further Grignard attack.
-
Regioselectivity: The pyridine ring is electron-deficient and susceptible to nucleophilic attack at the C2/C4/C6 positions. However, the cyano group at C2 is a potent electrophile. By controlling temperature (0°C) and solvent (THF/Ether), we direct the nucleophile exclusively to the nitrile carbon, avoiding "ring addition" side products.
Reaction Mechanism & Design
The reaction proceeds via the nucleophilic addition of the organomagnesium species to the polarized carbon-nitrogen triple bond.
Critical Mechanistic Insight: Unlike ketones, the intermediate formed here is a magnesium imine salt (N-MgBr). This species possesses a negative charge density on the nitrogen, rendering the adjacent carbon much less electrophilic than the original nitrile. This "self-protecting" mechanism prevents the addition of a second equivalent of Grignard reagent, ensuring the final product is a ketone upon hydrolysis.
Visualizing the Pathway (DOT Diagram)
Figure 1: Mechanistic pathway highlighting the stability of the imine salt intermediate, which prevents over-addition.
Detailed Experimental Protocol
Safety Warning:
-
Grignard Reagents: Pyrophoric and moisture-sensitive. All glassware must be flame-dried.
-
2-Cyanopyridine: Toxic if swallowed or absorbed through skin. Handle in a fume hood.
-
Exotherms: Both Grignard formation and addition are highly exothermic.
Reagents & Stoichiometry[1][2]
| Component | Role | MW ( g/mol ) | Equiv.[1] | Qty (Example) |
| 1-Bromo-3-methylbutane | Grignard Precursor | 151.05 | 1.2 | 18.1 g (120 mmol) |
| Magnesium Turnings | Metal Reagent | 24.30 | 1.3 | 3.16 g (130 mmol) |
| 2-Cyanopyridine | Electrophile | 104.11 | 1.0 | 10.4 g (100 mmol) |
| THF (Anhydrous) | Solvent | 72.11 | N/A | ~150 mL |
| Iodine (Crystal) | Initiator | 253.8 | Cat. | 1 crystal |
Step-by-Step Methodology
Step A: Preparation of Isopentylmagnesium Bromide
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Add Mg turnings and a magnetic stir bar. Flame dry under vacuum; backfill with
. -
Activation: Add the iodine crystal and just enough anhydrous THF to cover the Mg.
-
Initiation: Add ~5 mL of the 1-bromo-3-methylbutane solution (dissolved in 20 mL THF). Heat gently with a heat gun until the iodine color fades and the solution becomes turbid/grey (signaling initiation).
-
Propagation: Dilute the remaining bromide in 60 mL THF. Add dropwise to the flask at a rate that maintains a gentle reflux without external heating.
-
Completion: Once addition is complete, reflux at 65°C for 1 hour to ensure complete consumption of the alkyl bromide. Cool to 0°C using an ice/water bath.
Step B: Coupling Reaction
-
Preparation of Electrophile: Dissolve 2-cyanopyridine (10.4 g) in 40 mL anhydrous THF.
-
Addition: Transfer the nitrile solution to the addition funnel. Add it dropwise to the cooled (0°C) Grignard solution over 45 minutes.
-
Note: We add Nitrile to Grignard to ensure the Grignard is in excess during the mixing, driving the reaction to the imine salt.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. The solution will turn dark (often dark red/brown).
Step C: Hydrolysis & Workup
-
Quench: Cool the mixture back to 0°C. Slowly add 100 mL of 3M HCl .
-
Caution: Vigorous gas evolution and exotherm.
-
-
Hydrolysis: Stir the acidic mixture at RT for 2 hours (or warm to 40°C for 30 mins) to hydrolyze the imine to the ketone.
-
Neutralization: Neutralize with saturated
or NaOH until pH ~8–9. -
Extraction: Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous
, and filter.
Step D: Purification
-
Concentration: Remove solvent under reduced pressure (Rotavap).
-
Distillation: Purify the crude oil via vacuum distillation.
-
Target: this compound is a high-boiling oil. Expect boiling point approx. 120–130°C at 10 mmHg (estimated).
-
Alternative: Flash chromatography (Hexanes/EtOAc 90:10).
-
Process Workflow & Logic
Figure 2: Operational workflow.[1] Note the critical temperature transition from Reflux (Grignard formation) to 0°C (Coupling).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Grignard) | Mg surface passivated; wet solvent. | Add more |
| Low Yield | "Ring attack" on pyridine. | strictly maintain 0°C during addition. Ensure efficient stirring. |
| Tertiary Alcohol | Incomplete hydrolysis or impurities. | Ensure pH is acidic (<2) during the hydrolysis step before neutralizing. |
| Wurtz Coupling | R-MgBr reacting with R-Br. | Add alkyl bromide slowly to the Mg; do not dump it all in at once. |
References
-
Frank, R. L., & Meikle, R. W. (1950). 2-Pyridyl Aryl Ketones. Journal of the American Chemical Society, 72(9), 4184–4185. Link
- Core reference for the addition of Grignard reagents to 2-cyanopyridine.
-
Organic Chemistry Portal. Synthesis of Ketones from Nitriles. Link
- General mechanistic overview and modern vari
- Lai, Y. H. (1981). Grignard Reagents from Chemically Active Magnesium. Synthesis, 1981(08), 585-604.
-
Seki, M., et al. (2006).[2] A Ketone Synthesis via Cu(I)-Catalyzed Regioselective Coupling of 2-Pyridylthioesters. Journal of Organic Chemistry.
- Provides context on alternative routes and the stability of pyridyl intermedi
Sources
Application Note: A Detailed Protocol for the Synthesis of 3-Methylbutyl 2-pyridyl Ketone via Grignard Reaction
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Methylbutyl 2-pyridyl ketone, a valuable intermediate in pharmaceutical and agrochemical research. The described methodology is centered around the robust and well-established Grignard reaction, detailing the preparation of 3-methylbutylmagnesium bromide and its subsequent reaction with 2-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for critical experimental choices, and rigorous safety procedures to ensure a successful and safe synthesis.
Introduction and Scientific Context
Pyridyl ketones are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules.[1][2][3] Their unique electronic and structural properties make them ideal precursors for creating complex heterocyclic systems. This compound, in particular, incorporates a versatile isoamyl moiety, which can be pivotal for modulating lipophilicity and target engagement in drug discovery programs.
The synthesis of pyridyl ketones can be approached through various methods, but the addition of an organometallic reagent to a pyridine-derived electrophile remains one of the most efficient and direct routes.[4] The protocol herein employs the Grignard reaction, a cornerstone of carbon-carbon bond formation, to couple a 3-methylbutyl group with a 2-pyridyl scaffold.[5][6] This is achieved through the reaction of a custom-prepared 3-methylbutylmagnesium bromide Grignard reagent with 2-cyanopyridine. The nitrile group serves as an excellent electrophile for the Grignard reagent, leading to the formation of an intermediate imine which is subsequently hydrolyzed to the desired ketone.[7]
This document provides a step-by-step methodology, from the initial setup and reagent handling to the final purification and characterization of the product, with an emphasis on the practical considerations and safety measures essential for handling the reactive intermediates involved.
Reaction Scheme and Mechanism
Overall Reaction:
Reaction Mechanism:
The synthesis proceeds in three key stages:
-
Formation of the Grignard Reagent: 1-Bromo-3-methylbutane reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) to form 3-methylbutylmagnesium bromide. This is a highly moisture-sensitive step.[8][9]
-
Nucleophilic Addition to Nitrile: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile in 2-cyanopyridine.[7] This forms a stable magnesium salt of an imine.
-
Hydrolysis: The addition of aqueous acid in the work-up step protonates the imine, which is then hydrolyzed to the final ketone product, this compound.[7]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Supplier/Grade |
| Magnesium Turnings | Mg | 24.31 | 650 | 1090 | 1.74 | Sigma-Aldrich, >99.5% |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | -112 | 120-121 | 1.208 | Acros Organics, 99% |
| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | 24-27 | 215 | 1.081 | TCI, >99.0% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108.4 | 66 | 0.889 | Sigma-Aldrich, Anhydrous, >99.9% |
| Iodine | I₂ | 253.81 | 113.7 | 184.3 | 4.933 | Fisher Scientific, Crystal |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | 1.18 | Fisher Scientific, 37% (conc.) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | 0.713 | Sigma-Aldrich, ACS Reagent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | ~1.0 | Lab-prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | - | 2.663 | VWR Chemicals, Granular |
Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Addition funnel (125 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet and bubbler
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus[10]
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Syringes and needles
Detailed Experimental Protocol
Part A: Preparation of 3-Methylbutylmagnesium Bromide (Grignard Reagent)
Causality: This step is the most critical part of the synthesis. The success of the entire reaction hinges on the anhydrous conditions required for the formation of the Grignard reagent, which reacts violently with water.[6][11][12] All glassware must be rigorously dried, and anhydrous solvent must be used.
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL addition funnel. Seal the remaining neck with a septum. Flame-dry all glassware under a stream of dry nitrogen or argon gas and allow it to cool to room temperature under the inert atmosphere.[8]
-
Reagent Preparation:
-
In the reaction flask, place magnesium turnings (2.67 g, 0.11 mol).
-
Add a single small crystal of iodine to the flask. The iodine acts as an initiator by etching the passivating magnesium oxide layer on the turnings. .
-
-
Initiation of Reaction:
-
Add 20 mL of anhydrous THF to the flask containing the magnesium and iodine.
-
In the addition funnel, prepare a solution of 1-bromo-3-methylbutane (15.1 g, 0.10 mol) in 80 mL of anhydrous THF.
-
Add approximately 10 mL of the bromide solution from the addition funnel to the magnesium suspension.
-
The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution. If the reaction does not start, gently warm the flask with a heating mantle. The formation of the Grignard reagent is an exothermic process.[11]
-
-
Completion of Grignard Formation:
-
Once the reaction has initiated, add the remaining 1-bromo-3-methylbutane solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, gently heat the reaction mixture to reflux for an additional 30 minutes to ensure all the magnesium has reacted.
-
Cool the resulting dark gray-brown solution to room temperature. The Grignard reagent is now ready for use.[11]
-
Part B: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Substrate Addition:
-
Prepare a solution of 2-cyanopyridine (10.41 g, 0.10 mol) in 50 mL of anhydrous THF.
-
Add this solution dropwise to the stirred Grignard reagent at 0 °C over 30 minutes. Maintain the temperature below 10 °C throughout the addition.
-
A thick precipitate will form as the reaction proceeds.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
Part C: Work-up and Purification
-
Quenching the Reaction:
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 100 mL of 1 M aqueous HCl. This step is highly exothermic and will produce gas. Add the acid dropwise to control the rate of reaction. The acid hydrolyzes the intermediate imine salt to the ketone and dissolves the magnesium salts.
-
-
Extraction:
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 50 mL).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.
-
-
Purification:
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons from the pyridine ring, and aliphatic protons from the 3-methylbutyl chain. The methylene group adjacent to the carbonyl will appear as a triplet. The methine proton will be a multiplet, and the terminal methyl groups will appear as a doublet.
-
¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon should appear around 200 ppm. Aromatic carbons will be in the 120-150 ppm range, and aliphatic carbons will be in the upfield region.
-
IR (neat): A strong absorption band characteristic of a C=O stretch for the ketone will be present around 1690-1710 cm⁻¹. C-H stretches for the aromatic and aliphatic groups will also be visible.
-
Mass Spectrometry (EI): The molecular ion peak corresponding to the mass of the product (C₁₁H₁₅NO, MW = 177.24) should be observed.
Safety Precautions and Hazard Management
This protocol involves several hazardous materials and requires strict adherence to safety procedures.
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents.[12] All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[6][14] Avoid any contact with moisture.[8][11] Have an appropriate fire extinguisher (Class D for metal fires) readily available.
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon standing. Use only freshly opened or properly stored anhydrous solvents. Work exclusively in a well-ventilated chemical fume hood, away from any ignition sources.[11]
-
2-Cyanopyridine: This compound is toxic if swallowed or if it comes into contact with skin.[15][16] Handle with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[17] In case of contact, wash the affected area immediately and thoroughly with water.[16]
-
Quenching: The quenching of the Grignard reaction with acid is highly exothermic and releases flammable gases. Perform this step slowly, with adequate cooling, and in a chemical fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.
References
-
Rao, P. N., Burdett Jr, J. E., Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International journal of peptide and protein research, 29(1), 118–125. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. Retrieved from [Link]
- Google Patents. (n.d.). Purification of ketones by distillation.
-
ResearchGate. (2014, May 15). Can anyone tell me the procedure for purification of Methyl vinyl ketone? Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
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- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. researchgate.net [researchgate.net]
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- 13. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 14. acs.org [acs.org]
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- 16. 2-Cyanopyridine | 100-70-9 [chemicalbook.com]
- 17. 2-cyanopyridine | 100-70-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
The Versatile Role of 3-Methylbutyl 2-pyridyl Ketone in Modern Organic Synthesis: Application Notes and Protocols
In the landscape of contemporary organic synthesis, the strategic design of molecular frameworks with precision and efficiency is paramount. Among the vast arsenal of building blocks available to the synthetic chemist, 2-acylpyridines have emerged as privileged scaffolds due to the unique electronic properties and coordinating ability of the pyridine ring. This guide focuses on a specific yet highly versatile member of this class: 3-Methylbutyl 2-pyridyl ketone. Its distinct structural feature, a sterically significant isopentyl group, offers both challenges and opportunities in stereoselective transformations and C-H functionalization, making it a molecule of interest for researchers in medicinal chemistry and materials science.
This document serves as a detailed technical guide, providing not just protocols but also the underlying scientific rationale for the application of this compound in key organic transformations. The methodologies described herein are designed to be robust and reproducible, empowering researchers to harness the full synthetic potential of this valuable reagent.
Synthesis of this compound
The efficient synthesis of the title compound is a prerequisite for its application. A reliable and scalable method involves the Grignard reaction, a cornerstone of C-C bond formation. The reaction of a 2-pyridyl magnesium halide with an appropriate acylating agent, such as an ester or acid chloride, provides a straightforward route to the desired ketone.
Protocol 1: Synthesis via Grignard Reaction with an Ester
This protocol outlines the synthesis of this compound from 2-bromopyridine and methyl 3-methylbutanoate. The Grignard reagent is prepared in situ and reacted with the ester to yield the target ketone.[1][2][3][4]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled hot. The system is then flushed with dry nitrogen.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A crystal of iodine is added to activate the magnesium surface. A solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Acylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of methyl 3-methylbutanoate (1.1 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Summary:
| Reactant | Molar Eq. | Purity | Expected Yield |
| 2-Bromopyridine | 1.0 | >98% | - |
| Magnesium Turnings | 1.2 | - | - |
| Methyl 3-methylbutanoate | 1.1 | >98% | 70-85% |
Asymmetric Reduction of the Carbonyl Group
The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and natural products.[5] this compound, possessing a prochiral carbonyl group, is an excellent substrate for asymmetric reduction. The resulting chiral alcohol, (R)- or (S)-1-(pyridin-2-yl)-3-methylbutan-1-ol, is a versatile synthon. Asymmetric transfer hydrogenation (ATH) offers a practical and efficient method for this conversion.[6][7]
Protocol 2: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol describes the asymmetric transfer hydrogenation of this compound using a well-defined ruthenium catalyst and 2-propanol as the hydrogen source.[5][8]
Reaction Mechanism Overview:
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [Ru(p-cymene)Cl₂]₂ (0.005 eq) and the chiral ligand (e.g., (R,R)-TsDPEN) (0.01 eq). Anhydrous, degassed 2-propanol is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, this compound (1.0 eq) is added, followed by a solution of potassium tert-butoxide (KOtBu) (0.1 eq) in 2-propanol.
-
Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 50 °C) and stirred under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.
-
Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography. The enantiomeric excess (ee) of the chiral alcohol is determined by chiral high-performance liquid chromatography (HPLC).
Data Summary:
| Catalyst Loading (mol%) | Ligand | Base (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1.0 | (R,R)-TsDPEN | 10 | 50 | 12-24 | >95 | >98 |
| 1.0 | (S,S)-TsDPEN | 10 | 50 | 12-24 | >95 | >98 |
Aldol and Claisen-Schmidt Condensation Reactions
The presence of α-hydrogens in this compound makes it a suitable nucleophile in aldol-type reactions after deprotonation to form an enolate.[9][10] The Claisen-Schmidt condensation, a crossed aldol condensation with an aldehyde that lacks α-hydrogens (typically an aromatic aldehyde), is a powerful tool for constructing α,β-unsaturated ketones.[10][11] These products are valuable intermediates in the synthesis of heterocycles and other complex molecules.
Protocol 3: Base-Catalyzed Claisen-Schmidt Condensation with Benzaldehyde
This protocol details the reaction of this compound with benzaldehyde under basic conditions to form (E)-1-(pyridin-2-yl)-3-phenyl-4-methyl-1-penten-1-one.[11]
Reaction Pathway:
Caption: Pathway for the Claisen-Schmidt condensation.
Step-by-Step Methodology:
-
Reaction Setup: A round-bottom flask is charged with this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.
-
Base Addition: An aqueous solution of sodium hydroxide (2.0 eq) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the formation of a precipitate indicates product formation. The reaction is monitored by TLC.
-
Isolation: The precipitate is collected by vacuum filtration and washed with cold ethanol and then water to remove excess base.
-
Purification: The crude product can be recrystallized from ethanol to yield the pure α,β-unsaturated ketone.
Data Summary:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOH | Ethanol | 25 | 4-6 | 85-95 |
| KOH | Methanol | 25 | 4-6 | 80-90 |
Pyridyl-Directed C-H Functionalization
The pyridine moiety in this compound can act as a directing group in transition metal-catalyzed C-H functionalization reactions.[12][13][14][15] This strategy allows for the selective introduction of functional groups at positions that would be otherwise difficult to access, offering a powerful tool for late-stage modification of complex molecules. The ketone functionality can also participate in directing C-H activation at the β-position of the alkyl chain.[16]
Protocol 4: Palladium-Catalyzed β-Arylation of the Alkyl Chain
This protocol describes a palladium-catalyzed β-C(sp³)-H arylation of this compound, where the ketone acts as the directing group.[16]
Conceptual Workflow:
Caption: General scheme for ketone-directed C-H arylation.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, a vial is charged with this compound (1.0 eq), Pd(OAc)₂ (0.1 eq), a suitable ligand (e.g., a monoprotected amino acid ligand, 0.2 eq), an aryl iodide (1.5 eq), and a silver salt oxidant (e.g., Ag₂CO₃, 2.0 eq).
-
Solvent Addition: A suitable solvent, such as hexafluoroisopropanol (HFIP), is added.
-
Reaction Execution: The vial is sealed and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).
-
Work-up: The reaction mixture is cooled, diluted with dichloromethane, and filtered through a pad of celite.
-
Purification: The filtrate is concentrated, and the residue is purified by column chromatography to afford the β-arylated product.
Data Summary:
| Aryl Halide | Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) |
| 4-Iodotoluene | MPAA | Ag₂CO₃ | HFIP | 100 | 60-75 |
| 1-Iodo-4-methoxybenzene | MPAA | Ag₂CO₃ | HFIP | 100 | 55-70 |
Conclusion
This compound is a versatile building block with broad applications in organic synthesis. Its synthesis is readily achievable, and its functional handles—the ketone, the α-protons, and the directing pyridyl group—can be selectively manipulated to construct a diverse array of complex molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in their synthetic endeavors. The continued exploration of reactions involving such tailored 2-acylpyridines will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecular entities with significant potential in various scientific disciplines.
References
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Dong, G. (2014). C-H Functionalization Directed by Ketone. The Dong Group Meeting. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from [Link]
-
He, R., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. [Link]
-
Lehigh University. (n.d.). Grignard Reaction Mechanism. Retrieved from [https://www.chems. Lehigh.edu/]([Link]. Lehigh.edu/)
-
Li, Z., et al. (2018). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters, 20(21), 6853–6857. [Link]
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Liu, Y., Kaiser, A. M., & Arndtsen, B. A. (2020). Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Chemical Science, 11(32), 8515–8520. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic aldehydes. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric transfer hydrogenation of phenyl alkyl ketones. Retrieved from [Link]
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Shang, M., et al. (2017). β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes. Journal of the American Chemical Society, 139(48), 17273–17276. [Link]
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Szabó, K. J. (2023). Enantioselective and diastereoselective conjugate addition of pyridyl alkyl ketones to enones by Cu(II)-Lewis acid/Brønsted base catalysis. Chemical Science, 14(47), 13355–13361. [Link]
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University of Saskatchewan. (n.d.). Proline Catalyzed Enantioselective Retro-Aldol Reaction. Retrieved from [Link]
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Noyori, R., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. The Journal of Organic Chemistry, 70(1), 3–14. [Link]
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The Dong Group. (2014, October 29). C-H Functionalization Directed by Ketone. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of alkyl 2-pyridyl ketones. Retrieved from [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
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ResearchGate. (n.d.). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. Retrieved from [Link]
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G-Force NMR. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(2), 1469–1478. [Link]
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Wang, C., et al. (2025). Nickel-catalyzed reductive coupling of 2-pyridyl esters with unactivated alkyl chlorides: a universal synthesis of aryl–alkyl and dialkyl ketones via dynamic halide exchange. Organic & Biomolecular Chemistry. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Transition metal-catalyzed ketone-directed or mediated C–H functionalization. Chemical Society Reviews, 44(15), 5848–5865. [Link]
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Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved from [Link]
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Application Notes and Protocols: 3-Methylbutyl 2-pyridyl ketone as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Acylpyridine Moiety in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle.[1] When functionalized with a ketone at the 2-position, the resulting 2-acylpyridine structure becomes a particularly powerful building block in drug discovery and development.[2] The juxtaposition of the electron-deficient pyridine ring and the electrophilic carbonyl group imparts a unique reactivity profile, enabling a diverse array of chemical transformations.
3-Methylbutyl 2-pyridyl ketone, also known as 4-methyl-1-(pyridin-2-yl)pentan-1-one, is a representative member of this class of compounds. Its structure, featuring a lipophilic isoamyl side chain, offers a valuable starting point for the synthesis of molecules with tailored pharmacokinetic and pharmacodynamic properties. The alkyl chain can influence the compound's solubility, membrane permeability, and interactions with hydrophobic pockets of target proteins.[3][4]
This guide provides a comprehensive overview of the synthesis and potential applications of this compound in pharmaceutical research, complete with detailed protocols and an exploration of the underlying chemical principles.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Chemical Name | 4-methyl-1-(pyridin-2-yl)pentan-1-one | |
| Synonyms | This compound | |
| CAS Number | 95188-18-4 | |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Appearance | Expected to be a liquid or low-melting solid | |
| Boiling Point | Not explicitly reported, but expected to be >200 °C | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
Synthesis of this compound: A Protocol Based on Grignard Reaction
The synthesis of 2-acylpyridines is well-established, with the Grignard reaction being a robust and widely used method.[5] This approach involves the reaction of a pyridyl Grignard reagent with a suitable electrophile, such as an aldehyde or a nitrile. The following protocol details a plausible and reliable method for the preparation of this compound, adapted from established procedures for similar compounds.
Reaction Scheme:
Caption: Synthetic route to this compound via Grignard reaction.
Step-by-Step Protocol:
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
3-Methylbutanal (isovaleraldehyde)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of the Grignard Reagent (2-Pyridylmagnesium bromide):
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Assemble the apparatus and flush with dry nitrogen.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 eq) in anhydrous THF.
-
Add a small portion of the 2-bromopyridine solution to the magnesium. The reaction is initiated by gentle heating or the addition of a few drops of 1,2-dibromoethane if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the reaction.
-
Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Methylbutanal:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 3-methylbutanal (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation of the Intermediate Alcohol:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude secondary alcohol.
-
-
Oxidation to the Ketone:
-
Dissolve the crude alcohol in anhydrous DCM.
-
Add PCC (1.5 eq) or DMP (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celica or silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
-
Applications in Pharmaceutical Synthesis: A Case Study Approach
While a specific, marketed pharmaceutical directly synthesized from this compound is not readily found in the literature, the utility of this building block can be effectively demonstrated through the synthesis of analogous compounds with known biological activity. The chemical reactivity of the 2-acylpyridine moiety is the key enabler for these transformations.
Case Study: Synthesis of a Hypothetical Antifilarial Agent Analogous to 2-Acetylpyridine Thiosemicarbazones
Derivatives of 2-acetylpyridine thiosemicarbazones have shown promising in vivo and in vitro macrofilaricidal properties.[6] The synthesis of these compounds highlights the crucial role of the ketone functionality in forming the thiosemicarbazone moiety, which is often essential for biological activity.
The following workflow illustrates how this compound could be employed in a similar synthetic strategy.
Caption: Workflow for the synthesis of a hypothetical antifilarial agent.
Detailed Protocol for Thiosemicarbazone Formation:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
-
Reaction:
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to yield the desired thiosemicarbazone derivative.
-
This example demonstrates the straightforward conversion of the ketone to a thiosemicarbazone, a common strategy in medicinal chemistry to introduce a pharmacophore known to chelate metal ions or interact with biological targets.[7]
Further Synthetic Transformations of this compound
The versatility of this compound as a building block extends beyond the formation of imine-like derivatives. Both the ketone and the pyridine ring offer sites for further functionalization.
Caption: Potential synthetic transformations of this compound.
-
Reduction of the Ketone: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride. This alcohol can then be used in esterification or etherification reactions to introduce further diversity.
-
Nucleophilic Addition to the Ketone: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols, allowing for the construction of more complex carbon skeletons.[6]
-
α-Functionalization: The protons on the carbon adjacent to the carbonyl group can be removed by a strong base to form an enolate, which can then react with various electrophiles.
-
Pyridine Ring Functionalization: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the ring and direct subsequent electrophilic substitution reactions. Furthermore, modern cross-coupling reactions can be employed for C-H functionalization of the pyridine ring.
Conclusion
This compound is a valuable and versatile building block for pharmaceutical synthesis. Its straightforward preparation and the diverse reactivity of its constituent moieties provide medicinal chemists with a powerful tool for the creation of novel molecular entities. The ability to readily modify both the acyl chain and the pyridine ring allows for fine-tuning of a compound's properties to optimize its biological activity and ADME profile. As the demand for new and effective therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.
References
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) and its analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
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Zhou, Y. G., & Tang, W. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition, 55(38), 11652-11656. [Link]
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Lin, S., et al. (2020). Chemoenzymatic, biomimetic total synthesis of (−)-rugulosin B, C and rugulin analogues and their biosynthetic implications. Chemical Communications, 56(84), 12791-12794. [Link]
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López-García, S., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]
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Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
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Parveen, H., & Parveen, M. (2012). 2‐Lithiopyridine. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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Sharma, I. (n.d.). 24. Organic Syntheses. [Link]
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Laha, J. K., et al. (2015). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm, 6(9), 1644-1653. [Link]
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Kumar, A., & Kumar, R. (2012). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Journal of Pharmacy Research, 5(5), 2696-2698. [Link]
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Harris, C. E. (2020). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. [Link]
-
Kovalev, I. S., et al. (2020). Reaction of 2-Chloropyridine-3,4-dicarbonitrile with Anilines. Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles. Russian Journal of Organic Chemistry, 56(6), 996-1001. [Link]
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López-García, S., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
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Arumugam, N., et al. (2018). Structure activity relationship. ResearchGate. [Link]
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Wei, H. P., et al. (2009). Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain. European Journal of Medicinal Chemistry, 44(2), 665-669. [Link]
-
Jang, B. S., et al. (2005). Synthesis of a new bisphosphonic acid ligand (SEDP) and preparation of a (188)Re-(Sn)SEDP bone seeking radiotracer. Nuclear Medicine and Biology, 32(3), 287-292. [Link]
- Bayer Aktiengesellschaft. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
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Drug Design Org. (n.d.). Structures Activity Relationship. [Link]
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González, C. C., et al. (2012). Enantiodivergent synthesis of (+)- and (-)-isolaurepan. Tetrahedron, 68(37), 7623-7628. [Link]
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Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. [Link]
-
Svete, J., et al. (2012). A Simple Preparation of Some 4Methyl2H-pyran-2-ones. Molecules, 17(12), 14841-14855. [Link]
-
Cychowska, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4701. [Link]
-
Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. [Link]
-
Williamson, K. L., & Masters, K. M. (2011). Experiment 12: Grignard Synthesis of Triphenylmethanol. In Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. [Link]
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Rivera, D. G., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ACS Omega, 5(20), 11631-11637. [Link]
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Morgan, J., & Schore, N. E. (1997). Heterocyclic steroids. Part II. Synthesis of (±)-8-hydroxy-3-methoxy-11-aza-18-norestra-1,3,5(10),9(11)-tetraen-17-one and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (12), 1669-1674. [Link]
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LIMU-DR Home. (n.d.). Structures Activity Relationship. [Link]
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Derivatization of 3-Methylbutyl 2-pyridyl ketone for analysis
Derivatization Strategies for HPLC and GC Platforms
Executive Summary & Chemical Context[1][2]
3-Methylbutyl 2-pyridyl ketone (also known as 1-(2-pyridinyl)-4-methyl-1-pentanone) presents a unique analytical challenge due to its amphiphilic nature. It possesses a basic pyridine nitrogen (pKa ~5.2) and a lipophilic isopentyl tail. While the molecule is semi-volatile, direct analysis often suffers from peak tailing on silica-based columns (due to Lewis acid-base interactions) and low UV sensitivity compared to trace-level requirements in biological matrices.
This Application Note defines two robust derivatization protocols to overcome these limitations:
-
HPLC-UV/MS (Method A): Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to enhance UV/Vis absorptivity and lipophilicity.
-
GC-MS (Method B): Derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) to improve thermal stability and enable ultra-trace detection via Electron Capture Negative Ionization (ECNI).
Analytical Decision Matrix
The choice of method depends on the sample matrix and required sensitivity.
Figure 1: Analytical workflow selection based on matrix complexity and sensitivity requirements.
Method A: HPLC-UV/MS via DNPH Derivatization
Best for: Routine quantitation, pharmaceutical quality control, and plasma PK studies (µg/mL range).
3.1 Mechanistic Insight
The reaction utilizes acid catalysis to condense DNPH with the ketone carbonyl, forming a stable hydrazone.[1][2]
-
Challenge: The pyridine ring is basic. Standard acidic DNPH reagents will protonate the pyridine nitrogen (forming a pyridinium salt).
-
Solution: The protocol below uses a controlled pH buffer post-reaction or sufficient organic solvent to maintain solubility of the ionic pyridinium-hydrazone species during chromatography.
3.2 Reagents & Preparation
-
Derivatizing Reagent: 3.5 mg/mL DNPH in acidic acetonitrile (ACN:Water 90:10 v/v with 1% H3PO4). Note: H3PO4 is preferred over HCl to prevent corrosion of stainless steel LC components.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
3.3 Protocol Steps
-
Sample Prep: Dissolve sample/extract in Acetonitrile.
-
Reaction: Mix 100 µL Sample + 100 µL DNPH Reagent .
-
Incubation: Heat at 60°C for 30 minutes . (Ketones are sterically more hindered than aldehydes; heat ensures 100% conversion).
-
Quenching (Optional): If analyzing immediately, no quench is needed. For stability, add 50 µL of 1M Ammonium Acetate to buffer the excess acid.
-
Analysis: Inject 10 µL directly onto the HPLC system.
3.4 HPLC Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Flow Rate | 1.0 mL/min |
| Gradient | 40% B to 90% B over 10 mins |
| Detection | UV at 360 nm (Max absorbance of hydrazone) |
| Retention | Derivative elutes significantly later than native ketone due to DNPH lipophilicity.[3][4] |
Method B: GC-MS via PFBHA Derivatization
Best for: Trace environmental analysis, impurity profiling, and ultra-low detection limits (ng/mL).
4.1 Mechanistic Insight
PFBHA reacts with the ketone to form an oxime.[5] The pentafluorobenzyl moiety is highly electronegative, making the derivative ideal for Electron Capture (EC) detection or Negative Chemical Ionization (NCI) MS. This removes the polarity of the ketone and masks the basicity of the pyridine ring, improving peak shape.
4.2 Reagents[5]
-
PFBHA Reagent: 20 mg/mL PFBHA hydrochloride in HPLC-grade water.
-
Extraction Solvent: Hexane or Dichloromethane (DCM) containing internal standard (e.g., d5-chlorobenzene).
4.3 Protocol Steps
-
Aqueous Setup: Place 1 mL of aqueous sample (or extract reconstituted in water) into a 4 mL headspace vial.
-
Reaction: Add 50 µL PFBHA Reagent .
-
Incubation: Vortex and incubate at 50°C for 45 minutes .
-
Acidification: Add 2 drops of 6M HCl (Protonates unreacted PFBHA to keep it in the water phase during extraction).
-
Extraction: Add 1 mL Hexane . Vortex vigorously for 2 minutes.
-
Separation: Centrifuge or let stand. Transfer the top organic layer to a GC vial containing anhydrous Na2SO4 (to dry).
4.4 GC-MS Conditions
| Parameter | Setting |
| Inlet | Splitless, 250°C |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm |
| Oven | 60°C (1 min) -> 15°C/min -> 280°C (5 min) |
| MS Source | EI (70 eV) or NCI (Methane reagent gas) |
| SIM Ions | m/z 181 (Pentafluorobenzyl cation - Base Peak), Molecular Ion (M+) |
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation for the DNPH method, highlighting the critical intermediate steps.
Figure 2: Acid-catalyzed condensation mechanism. Note that the pyridine ring remains intact but may be protonated depending on pH.
Validation & Troubleshooting
6.1 Performance Metrics
| Metric | HPLC-UV (DNPH) | GC-MS (PFBHA) |
| Linearity (R²) | > 0.995 (0.5 - 100 µg/mL) | > 0.998 (1 - 1000 ng/mL) |
| Recovery | 90-105% | 85-110% |
| Major Interference | Excess DNPH (elutes early) | Aldehydes (form oximes) |
6.2 Troubleshooting Guide
-
Double Peaks in HPLC: This is common with hydrazones/oximes due to E/Z isomerism around the C=N double bond.
-
Fix: Sum the areas of both peaks for quantitation.
-
-
Precipitation: If the sample turns cloudy upon adding DNPH, the pyridinium salt has precipitated.
-
Fix: Increase the Acetonitrile ratio in the reaction mixture to >50%.
-
References
-
United States Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[3][6][7] SW-846.[6][7]
-
Sigma-Aldrich (Merck). Derivatization of Aldehydes and Ketones with PFBHA for GC/MS. Technical Bulletin.
-
PubChem. 3-Methyl-2-butyl-ketone (Structural Analog Reference). National Library of Medicine.
-
Uchiyama, S., et al. (2003). Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine.[3][4][6][7] Journal of Chromatography A. (Cited for mechanism of acid catalysis).
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Application Notes and Protocols for 3-Methylbutyl 2-pyridyl ketone in Agrochemical Research
Introduction: The Rationale for Investigating 3-Methylbutyl 2-pyridyl ketone as a Novel Agrochemical Candidate
In the continuous quest for novel and effective agrochemicals, the exploration of uncharacterized chemical scaffolds is paramount. This compound emerges as a compound of interest, positioned at the intersection of two moieties with established biological activities: the pyridine ring and a ketone functional group. The pyridine ring is a cornerstone of many successful pesticides, while various ketone-containing compounds have demonstrated insecticidal, herbicidal, and fungicidal properties.[1][2][3] This document serves as a comprehensive guide for researchers and scientists to initiate and conduct a thorough investigation into the potential agrochemical applications of this compound.
The exploration of this molecule is underpinned by a structure-activity relationship (SAR) hypothesis. The pyridine nucleus is a well-known toxophore in various agrochemicals, often interacting with specific biological targets within pests.[1][4] Ketones, on the other hand, are recognized for a range of bioactivities, including acting as fumigants and contact insecticides.[5] The specific combination of the 2-pyridyl group with a 3-methylbutyl ketone side chain presents a novel chemical entity with the potential for unique modes of action and a favorable toxicological profile.
These application notes will provide a foundational framework, from the synthesis of the target compound to detailed protocols for its comprehensive screening as an insecticide, herbicide, and fungicide. The methodologies are designed to be robust and self-validating, enabling researchers to generate reliable data to support further development.
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of a pyridyl-containing organometallic reagent with an appropriate acyl chloride or ester. A common and effective method is the reaction of a 2-pyridyl lithium or Grignard reagent with isovaleryl chloride.
Caption: Proposed synthesis of this compound.
Protocol for Synthesis
-
Preparation of 2-Pyridyllithium: To a solution of 2-bromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 equivalents) dropwise at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Acylation: To the freshly prepared 2-pyridyllithium solution, add isovaleryl chloride (1.1 equivalents) dropwise at -78 °C.
-
Quenching and Extraction: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Proposed Agrochemical Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the potential of this compound across different agrochemical applications.
Insecticidal Activity Screening
The structural similarity of the title compound to other insecticidal ketones suggests its potential as a contact or ingestion insecticide.[5]
Caption: Workflow for herbicidal activity screening.
-
Test Species: Amaranthus tricolor (Chinese amaranth) and Echinochloa crus-galli (Barnyard grass).
-
Planting: Sow seeds of the test species in pots filled with a standard potting mix.
-
Application: Prepare aqueous solutions of the test compound at various concentrations (e.g., 1000, 500, 250, 125 g a.i./ha) with a surfactant. Apply the solutions evenly to the soil surface.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature and light conditions.
-
Data Collection: After 14-21 days, visually assess the percentage of weed control and phytotoxicity compared to an untreated control.
-
Plant Growth: Grow the test species until they reach the 2-3 leaf stage.
-
Application: Apply the test solutions as a foliar spray to the seedlings.
-
Incubation: Return the pots to the greenhouse or growth chamber.
-
Data Collection: After 14-21 days, assess the percentage of growth inhibition and phytotoxicity.
| Concentration (g a.i./ha) | Amaranthus tricolor Inhibition (%) | Echinochloa crus-galli Inhibition (%) |
| Control | 0 | 0 |
| 125 | 15 | 5 |
| 250 | 40 | 20 |
| 500 | 75 | 50 |
| 1000 | 95 | 80 |
| Positive Control | 100 | 100 |
Table 2: Example Data for Herbicidal Assay
Fungicidal Activity Screening
The pyridine ring is also a key component of several fungicides, suggesting that this compound may possess antifungal properties. [4][6]
Caption: Workflow for fungicidal activity screening.
-
Test Organism: Botrytis cinerea (Gray mold) or Phytophthora capsici.
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) and amend it with the test compound at various concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) after autoclaving and cooling.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at 25 °C in the dark.
-
Data Collection: Measure the diameter of the fungal colony when the fungus in the control plate has reached the edge of the plate.
-
Data Analysis: Calculate the percentage of inhibition and determine the effective concentration 50 (EC50).
| Concentration (µg/mL) | Colony Diameter (mm) | Inhibition (%) |
| Control | 90 | 0 |
| 6.25 | 75 | 16.7 |
| 12.5 | 58 | 35.6 |
| 25 | 42 | 53.3 |
| 50 | 20 | 77.8 |
| 100 | 5 | 94.4 |
| Positive Control | 5 | 94.4 |
Table 3: Example Data for Fungicidal Assay
Conclusion and Future Directions
The protocols outlined in this document provide a robust starting point for the comprehensive evaluation of this compound as a potential agrochemical. Positive results in any of these primary screens would warrant further investigation, including:
-
Mode of Action Studies: To understand the biochemical and physiological effects of the compound on the target organisms.
-
Spectrum of Activity: Testing against a broader range of insect pests, weeds, and fungal pathogens.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its activity.
-
Toxicology and Environmental Fate Studies: To assess the safety of the compound to non-target organisms and its persistence in the environment.
The systematic application of these protocols will enable a thorough assessment of this compound's potential to be developed into a novel and effective solution for crop protection.
References
-
The Activity of Methyl Ketones as Fumigants for Insect Control - ResearchGate. Available at: [Link]
-
N-(3-methylbutyl)butanamide: A novel amide in the venom of female social wasps, Vespula vulgaris - PubMed. Available at: [Link]
-
Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed. Available at: [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. Available at: [Link]
-
Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides - PMC - NIH. Available at: [Link]
-
Bohlmann–Rahtz pyridine synthesis - YouTube. Available at: [Link]
-
Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC - NIH. Available at: [Link]
- US5583263A - Process of making ketones - Google Patents.
-
Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed. Available at: [Link]
-
Synthesis and herbicidal activity of new pyrazole ketone derivatives | Request PDF. Available at: [Link]
-
Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp - PubMed. Available at: [Link]
-
METHYL ISOBUTYL KETONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Available at: [Link]
-
Kröhnke pyridine synthesis - Wikipedia. Available at: [Link]
- US12029217B2 - Safened compositions comprising pyridine carboxylate herbicides and isoxadifen - Google Patents.
-
Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. Available at: [Link]
-
Synthesis and herbicidal activities of acylalanine‐containing 3‐(pyridin−2‐yl)benzothiazol‐2‐ones - ResearchGate. Available at: [Link]
-
Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones - PubMed. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling - PubMed Central. Available at: [Link]
-
Herbicidal Activities of Some Allelochemicals and Their Synergistic Behaviors toward Amaranthus tricolor L. - MDPI. Available at: [Link]
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - MDPI. Available at: [Link]
-
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application | ACS Omega. Available at: [Link]
-
Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides | ACS Omega - ACS Publications. Available at: [Link]
-
METHYL n-AMYL KETONE - Organic Syntheses Procedure. Available at: [Link]
-
Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids - MDPI. Available at: [Link]
-
Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - NIH. Available at: [Link]
-
Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PubMed. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]
-
Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda - Frontiers. Available at: [Link]
-
Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440 - NREL. Available at: [Link]
-
Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Available at: [Link]
-
Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici - ResearchGate. Available at: [Link]
-
Isoamyl butyrate | C9H18O2 | CID 7795 - PubChem - NIH. Available at: [Link]
- US3890392A - Preparation of methyl vinyl ketone from 3-ketobutan-1-ol - Google Patents.
-
(PDF) Bioactivities of Ketones Terpenes: Antifungal Effect on F. verticillioides and Repellents to Control Insect Fungal Vector, S. zeamais - ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US12029217B2 - Safened compositions comprising pyridine carboxylate herbicides and isoxadifen - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Purity Distillation of 3-Methylbutyl 2-Pyridyl Ketone
Critical Parameter Summary (The "Cheat Sheet")
Before initiating any thermal purification, verify your crude material against these parameters. Failure to meet the "Pre-Distillation Limits" is the primary cause of polymerization and yield loss.
| Parameter | Target Specification | Critical Limit (Do Not Distill If...) |
| Boiling Point (Est.) | 115–125°C @ 0.5 mmHg | Pressure > 2.0 mmHg (Req. Temp > 160°C) |
| Crude Appearance | Amber/Dark Orange Oil | Black Tar / Solidified Sludge |
| Residual Solvent | < 5% (by mass) | > 10% (Risk of violent bumping) |
| pH of Crude | Neutral (pH 7.0 ± 0.5) | Acidic (< 5) or Basic (> 9) |
| Metal Content (Mg/Zn) | < 100 ppm | Presence of Mg salts (Grignard residue) |
Pre-Distillation Protocol: The Demetallation Step
Expert Insight: The most common failure mode for 2-acylpyridines derived from Grignard or organozinc reactions is metal-catalyzed decomposition . The pyridine nitrogen and the carbonyl oxygen form a bidentate chelation site. Trapped magnesium salts act as Lewis acid catalysts at high temperatures, causing the ketone to self-condense into "red tars" or polymers [1].
Mandatory Pre-Treatment Workflow:
-
Quench: Ensure the synthesis reaction is fully quenched.
-
Chelation Wash: Dissolve the crude oil in Diethyl Ether or MTBE. Wash twice with 10% aqueous EDTA (ethylenediaminetetraacetic acid) or 5% Ammonium Chloride.
-
Why? EDTA sequesters Mg/Zn ions more effectively than simple acid washes, preventing thermal degradation.
-
-
Neutralization: Wash with Saturated NaHCO₃ to ensure pH is neutral. Pyridine rings are basic; acidic residues will form non-volatile salts.
-
Drying: Dry over anhydrous Na₂SO₄. Do not use CaCl₂, as it can coordinate with the pyridine nitrogen.
Distillation Setup & Execution
Apparatus Configuration
-
Vacuum Source: High-vacuum pump capable of < 1.0 mmHg (Torr). A rotovap pump (10-20 mmHg) is insufficient and will require pot temperatures that degrade the product.
-
Column: 10-15 cm Vigreux column.
-
Reasoning: Packed columns (glass beads/steel wool) cause too much pressure drop (hold-up), raising the pot temperature. A Vigreux offers the correct balance of theoretical plates and throughput.
-
-
Heating: Oil bath with magnetic stirring. Never use a heating mantle.
-
Reasoning: Mantles create "hot spots" (>200°C) on the flask wall, causing localized charring.
-
Visual Workflow: Purification Logic
Caption: Figure 1. Purification workflow emphasizing the critical metal-removal step prior to thermal exposure.
Troubleshooting Guide (Q&A)
Issue 1: "The liquid in the pot is turning bright red/black and thickening."
Diagnosis: Metal-Catalyzed Polymerization or Oxidation. Cause: Residual Magnesium (from Grignard) or Zinc is coordinating with the pyridine ketone, catalyzing aldol-like self-condensation [2]. Alternatively, air leaks at high temperature are oxidizing the pyridine ring. Corrective Action:
-
Stop immediately. Cool under inert gas (Argon).
-
Dilute & Wash: Dissolve the residue in ether and repeat the EDTA wash (See Section 2).
-
Check Vacuum: Ensure your system is tight. If pressure is >2 mmHg, the required boiling temperature is too high for this molecule's stability.
Issue 2: "Violent bumping is occurring, even with a stir bar."
Diagnosis: Solvent Entrapment / Viscosity Effects. Cause: 3-Methylbutyl 2-pyridyl ketone is viscous. Residual low-boiling solvents (THF/Ether) trapped in the oil flash-boil when vacuum is applied. Corrective Action:
-
Degas Phase: Before heating the bath, apply full vacuum to the cold pot for 20 minutes to strip volatiles.
-
Capillary Bleed: Replace the stopper with a very fine glass capillary air/gas bleed. The stream of bubbles breaks surface tension better than a magnetic stirrer for viscous pyridine derivatives.
Issue 3: "I am collecting a liquid, but the Refractive Index (RI) is off."
Diagnosis: Co-elution of Impurities. Cause:
-
Lower RI: Contamination with the alcohol intermediate (1-(2-pyridyl)-4-methyl-1-pentanol) due to incomplete oxidation or over-reduction.
-
Higher RI: Contamination with 2-cyanopyridine (starting material). Corrective Action:
-
Do not rely on RI alone. Run a TLC (Thin Layer Chromatography) of the fraction against the crude.
-
TLC System: 20% Ethyl Acetate in Hexane. The ketone usually runs midway (Rf ~0.4-0.5), while the alcohol is lower and the nitrile is higher.
Issue 4: "Product is distilling but has a yellow/orange tint."
Diagnosis: "Carry-over" of colored impurities (Azeotropic effect or Splashing). Cause: Pyridine derivatives often form colored charge-transfer complexes. A slight yellow tint is common and often acceptable. Dark orange indicates decomposition. Corrective Action:
-
If purity by GC is >98%, the color is likely trace.
-
Decolorization: Dissolve the distillate in hexane, treat with activated charcoal, filter, and strip solvent. Note: Distillation is usually preferred over charcoal for pyridine ketones to avoid loss.
Post-Distillation Analysis & Storage
Storage Protocol:
-
Atmosphere: Store under Argon. 2-acylpyridines can undergo photo-induced radical formation in the presence of oxygen [3].
-
Container: Amber glass (UV protection).
-
Temperature: 2–8°C.
Analytical Validation:
-
GC-MS: Look for the parent ion (approx MW 191.27). Common fragment: m/z 78 (pyridine ring) and m/z 106 (picolinyl fragment).
-
1H NMR (CDCl₃):
-
Look for the triplet/multiplet of the α-methylene protons (next to carbonyl) around δ 3.0–3.2 ppm .
-
Verify the integrity of the pyridine ring protons (4 signals in the aromatic region, δ 7.4–8.7 ppm ).
-
References
-
Preparation of 2-acylpyridines via Grignard
-
Thermal Stability of Pyridine Ketones
-
Source: Frey, H. M. "Thermal Decomposition of Pyruvic Acid and Its Esters." University of California Radiation Laboratory, 1956.[3]
- Relevance: Discusses the catalytic effect of pyridine bases on carbonyl decomposition at elevated temper
-
-
Photochemical Sensitivity
- Source: Xu, J., et al.
- Relevance: Validates the requirement for amber storage and inert atmosphere to prevent radical-induced degrad
-
General Properties of Isopentyl Derivatives
Sources
- 1. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 2. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 3. escholarship.org [escholarship.org]
- 4. 1-Butanol, 3-methyl-, acetate [webbook.nist.gov]
- 5. Isoamyl acetate | 123-92-2 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
How to remove unreacted starting material from 3-Methylbutyl 2-pyridyl ketone
Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and practical solutions for the purification of 3-Methylbutyl 2-pyridyl ketone, a common challenge for researchers in drug development and organic synthesis. Our focus is on providing scientifically-grounded, field-proven protocols that ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of this compound. What are the most probable unreacted starting materials I need to remove?
A1: The identity of residual starting materials is entirely dependent on your synthetic route. The most common and efficient synthesis involves a Grignard reaction.[1][2][3] Let's consider the most probable pathway: the addition of an isopentyl Grignard reagent to a pyridine-based nitrile.
-
Synthetic Pathway: Isopentylmagnesium bromide + 2-Cyanopyridine → this compound
-
Likely Contaminants:
-
2-Cyanopyridine (Picolinonitrile): The electrophile in the reaction.
-
Isopentane: Formed when the unreacted Grignard reagent is quenched with a proton source (e.g., water or acid) during workup.[1]
-
Isopentyl bromide: The precursor for the Grignard reagent, which may be present if the formation of the organometallic reagent was incomplete.
-
Understanding these potential impurities is the first step in designing a robust purification strategy.
Q2: What are the key physical property differences between my product and the likely starting materials that I can leverage for purification?
A2: Effective purification relies on exploiting the distinct physical and chemical properties of your target compound versus its impurities. The most significant differentiator for this compound is the basicity of the pyridine nitrogen atom, which is absent in the other likely contaminants. Boiling point differences are also substantial.
Table 1: Physical Properties of Target Compound and Potential Impurities
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Differentiator |
| This compound (Product) | O=C(c1ncccc1)CCC(C)C | 177.24 | > 200 (Est.) | Basic Nitrogen (pKa ~2-3) |
| 2-Cyanopyridine | N#Cc1ncccc1 | 104.11 | 212-215 | Polar, but not strongly basic |
| Isopentyl Bromide | CC(C)CCBr | 151.04 | 120-121 | Non-polar, non-basic |
| Isopentane | CC(C)CC | 72.15 | 28 | Non-polar, non-basic, highly volatile |
| 2-Bromopyridine | Brc1ncccc1 | 158.00 | 192-194[4][5][6] | Non-basic, similar BP to product |
Note: The boiling point of the final product is estimated to be significantly higher than the starting materials due to its larger molecular weight and polarity.
Q3: My reaction is complete and I've just quenched it. What is the immediate next step I should perform?
A3: Your immediate goal after quenching the reaction (typically with a saturated aqueous solution of ammonium chloride, NH₄Cl) is to perform a primary liquid-liquid extraction. This initial workup aims to separate the crude organic material from the aqueous phase containing magnesium salts and other water-soluble byproducts.
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Diethyl ether is often preferred for its ability to dissolve the product while minimizing the transfer of highly polar impurities.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove residual water-soluble impurities and to aid in breaking up any emulsions.
-
Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
You are now left with a crude oil containing your product and the unreacted organic starting materials, ready for a dedicated purification step.
Troubleshooting and Purification Protocols
The choice of purification method is critical and should be guided by the specific impurities present and the desired final purity. The following decision tree can help you select the most appropriate protocol.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification by Acid-Base Extraction
This is the most chemically elegant and often the most effective method for this specific product, as it directly targets the basic pyridine ring.
Causality & Expertise: The nitrogen atom on the pyridine ring has a lone pair of electrons, making it a Lewis base. In an acidic aqueous solution (pH < 2), this nitrogen will be protonated to form a pyridinium salt. This salt is ionic and therefore highly soluble in water. Non-basic impurities, such as residual isopentyl bromide or isopentane, will remain in the organic phase and can be physically separated.[7][8]
Experimental Workflow:
Caption: Workflow for acid-base extraction purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (~10 volumes).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains your protonated product, into a clean flask. The upper organic layer contains the non-basic impurities and should be discarded.
-
Repeat (Optional): For maximum recovery, you can wash the organic layer one more time with 1M HCl and combine the aqueous layers.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 6M sodium hydroxide (NaOH) solution while stirring until the pH is strongly basic (pH > 10, check with pH paper). Your product will deprotonate and may precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution three times with fresh portions of diethyl ether or ethyl acetate.
-
Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified ketone.
Protocol 2: Purification by Vacuum Distillation
This method is ideal for larger-scale purifications where there is a significant difference in boiling points between the product and impurities.
Causality & Expertise: Volatile impurities like isopentane (BP: 28°C) can be easily removed. Less volatile impurities like isopentyl bromide (BP: 120-121°C) can also be separated from the high-boiling ketone product.[9] Distillation must be performed under vacuum to prevent thermal decomposition of the product at the high temperatures required for atmospheric distillation.
Step-by-Step Methodology:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.
-
Initial Evaporation: First, gently warm the crude oil under vacuum without heating the distillation column to remove any highly volatile solvents or isopentane.
-
Fractional Distillation: Gradually increase the temperature of the heating mantle.
-
Forerun: Collect the first fraction, which will primarily be lower-boiling impurities like isopentyl bromide.
-
Product Fraction: As the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask and collect the main fraction. Monitor the purity of the fractions by TLC or GC-MS if available.
-
-
Termination: Stop the distillation before the distilling flask runs dry to avoid the concentration of potentially explosive peroxides or residues.
Protocol 3: Purification by Flash Column Chromatography
Chromatography is the method of choice for achieving the highest purity or when other methods fail, especially for removing impurities with similar polarities or boiling points.
Causality & Expertise: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[8] The polar ketone product will interact more strongly with the polar silica gel than non-polar impurities like isopentane or isopentyl bromide. A carefully chosen solvent system will wash the less polar compounds through the column first, followed by your more polar product.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh).
-
Solvent System (Eluent) Selection: The key to good separation is the eluent. Start with a non-polar solvent and gradually increase the polarity. A common gradient is Hexanes/Ethyl Acetate.
-
Begin by determining the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (R_f) of ~0.3 for your product. A good starting point for this ketone might be 10-20% Ethyl Acetate in Hexanes.
-
-
Loading: Adsorb your crude product onto a small amount of silica gel and load it carefully onto the top of the column.
-
Elution: Begin eluting with your chosen solvent system (e.g., starting with 5% Ethyl Acetate/Hexanes). The non-polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10%, then 15% Ethyl Acetate) to elute your product from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
By applying these targeted troubleshooting guides and understanding the chemical principles behind them, you can effectively remove unreacted starting materials and obtain high-purity this compound for your research and development needs.
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry. YouTube. [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]
- Google Patents. (n.d.). Process for removing a ketone and/or aldehyde impurity.
-
PubChem. (n.d.). 2-Bromopyridine. [Link]
-
Wikipedia. (n.d.). 2-Bromopyridine. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. 2-Bromopyridine (CAS109-04-6) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 5. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 6. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity - Google Patents [patents.google.com]
Technical Support Center: Stability of 3-Methylbutyl 2-pyridyl ketone
Welcome to the technical support center for 3-Methylbutyl 2-pyridyl ketone. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. As a specialized pyridyl ketone, its stability can be influenced by various environmental factors. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Overview of Chemical Stability
This compound possesses three key structural features that dictate its stability profile: a pyridine ring, a ketone functional group, and a 3-methylbutyl (isoamyl) side chain. The primary points of lability are the ketone's alpha-hydrogens, the lone pair of electrons on the pyridine nitrogen, and the molecule's susceptibility to light. Understanding these characteristics is crucial for proper storage and handling to prevent degradation. Substituents in the 2-position of the pyridine ring can be detrimental to the stability of related compounds, suggesting the acyl group is a potential site of instability[1][2].
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the recommended long-term storage conditions for this compound?
Answer:
For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. The following table summarizes the recommended storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation, particularly at the pyridine nitrogen. |
| Light | Protected from light (Amber vial) | Prevents photochemical degradation, as ketones and pyridyl compounds can be light-sensitive[3][4]. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to moisture and air, and blocks UV light. |
FAQ 2: I've noticed a yellow to brown discoloration of my sample upon storage. What is the likely cause?
Answer:
Discoloration is a common indicator of chemical degradation. For this compound, this could be due to several factors:
-
Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide, or the alkyl side chain can undergo oxidation.[5][6] These reactions are often catalyzed by air and light.
-
Photodegradation: Exposure to UV or visible light can induce complex photochemical reactions, leading to colored byproducts. Functional groups like carbonyls are known to introduce photosensitivity.[7][8]
-
Aldol Condensation: In the presence of acidic or basic impurities, ketones with alpha-hydrogens can undergo self-condensation reactions, which often produce colored, polymeric materials.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the sample has been stored according to the recommendations in FAQ 1.
-
Purity Check: Perform a purity analysis to identify potential degradation products (see FAQ 4 for protocol).
-
Inert Atmosphere: If not already done, blanket the sample with an inert gas before sealing and storing.
FAQ 3: What are the likely degradation products of this compound?
Answer:
Based on the structure of the molecule, several degradation pathways are plausible. Forced degradation studies are the most definitive way to identify potential degradants.[7][9][10]
-
Oxidative Degradation:
-
Photodegradation:
-
Hydrolysis:
Below is a diagram illustrating potential degradation pathways.
Caption: Potential degradation pathways of this compound.
FAQ 4: How can I check the purity of my stored sample?
Answer:
The purity of this compound can be assessed using standard analytical techniques. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is a common and effective method.[16][17]
Experimental Protocol: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.
-
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Detector (FID): Temperature: 280°C.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
The appearance of new peaks compared to a reference standard indicates the presence of impurities or degradation products.
-
FAQ 5: My experiment is giving inconsistent results. Could degradation of this compound be the cause?
Answer:
Yes, the degradation of a starting material is a common cause of experimental irreproducibility. If the purity of your this compound has decreased, the actual concentration in your experiments will be lower than calculated, and the presence of degradation products could interfere with your reaction.
Troubleshooting Workflow:
The following diagram outlines a workflow to determine if compound stability is the root cause of your experimental issues.
Caption: Troubleshooting workflow for experimental issues.
Protocol: Forced Degradation Study
To proactively understand the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate decomposition.[9][10]
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
1 M HCl (Hydrochloric acid)
-
1 M NaOH (Sodium hydroxide)
-
3% H₂O₂ (Hydrogen peroxide)
-
High-purity water and methanol
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare Stock Solution: Dissolve the ketone in methanol to a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the ketone in a 60°C oven for 48 hours.
-
Photolytic Degradation: Expose a solution of the ketone (in a quartz cuvette) to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable method like HPLC-UV or GC-MS to identify and quantify the parent compound and any new peaks.
-
Data Interpretation: The appearance of new peaks in the chromatograms of the stressed samples indicates degradation. The conditions under which these peaks appear provide insight into the stability of the molecule. For example, a new peak in the sample treated with H₂O₂ suggests an oxidative degradant.
References
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
- Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425–1430.
- Ligas, M. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
- National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9).
- Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425–1430.
- Singh, R., & Kumar, R. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(3), 353-358.
- Blum, S. A., & Bergman, R. G. (1999). Oxidation of pyridine and derivatives. U.S.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- La-Védrine, B., et al. (2020). Disrupting the Photochemical Landscape of a β-Diketone via Electrostatic Perturbation of Ground-State Tautomers. White Rose Research Online.
- Wieszczycka, K., et al. (2012). Photodegradation of pyridylketoximes in methanolic solutions under UV–Vis radiation.
- ScienceDirect. (2026).
- El-Sayed, A. M., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega.
- Wang, Y., et al. (2006). Substantial formation of hydrates and hemiacetals from pyridinium ketones. Journal of Physical Organic Chemistry, 19(8), 524-528.
- Suvorov, B. V., et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst.
- Pearson. (n.d.).
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
- MDPI. (2023).
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]
- ResearchGate. (2023).
- Taylor & Francis Online. (2014). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- ACS Publications. (2020).
- National Institutes of Health. (2022).
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.
- Centers for Disease Control and Prevention. (1994). Pyridine 1613 | NIOSH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. wisdomlib.org [wisdomlib.org]
- 5. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Substantial formation of hydrates and hemiacetals from pyridinium ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 15. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Analysis of 3-Methylbutyl 2-pyridyl ketone
Welcome to the technical support center for the analysis of 3-Methylbutyl 2-pyridyl ketone. This guide is designed for researchers, scientists, and drug development professionals to assist in identifying impurities via Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the predicted ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Obtaining a clean, well-characterized NMR spectrum of your target compound is the first critical step in identifying any impurities. While experimental spectra can vary slightly based on solvent and concentration, the following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data serves as a baseline for your analysis.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H6 | 8.6 - 8.8 | Doublet (d) | 1H |
| Pyridine-H4 | 7.8 - 8.0 | Triplet of doublets (td) | 1H |
| Pyridine-H3 | 7.6 - 7.8 | Doublet (d) | 1H |
| Pyridine-H5 | 7.4 - 7.6 | Triplet (t) | 1H |
| -CH₂- (next to C=O) | 3.1 - 3.3 | Triplet (t) | 2H |
| -CH₂- | 1.6 - 1.8 | Triplet of triplets (tt) | 2H |
| -CH- | 1.9 - 2.1 | Nonet | 1H |
| -CH₃ | 0.9 - 1.1 | Doublet (d) | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 198 - 202 |
| Pyridine-C2 | 152 - 155 |
| Pyridine-C6 | 148 - 150 |
| Pyridine-C4 | 136 - 138 |
| Pyridine-C3 | 126 - 128 |
| Pyridine-C5 | 121 - 123 |
| -CH₂- (next to C=O) | 42 - 45 |
| -CH₂- | 37 - 40 |
| -CH- | 27 - 30 |
| -CH₃ | 22 - 24 |
Disclaimer: These are predicted values. Actual experimental values may vary.
Q2: What are the most common synthesis routes for this compound and what potential impurities should I expect?
A2: A prevalent method for synthesizing 2-acylpyridines is the reaction of a Grignard reagent with 2-cyanopyridine.[1][2] In the case of this compound, this would involve the reaction of isobutylmagnesium bromide with 2-cyanopyridine, followed by acidic hydrolysis of the intermediate imine.
Based on this synthesis, you should be vigilant for the following impurities:
-
Unreacted Starting Materials:
-
2-Cyanopyridine
-
Isobutyl bromide (from the Grignard reagent preparation)
-
-
Side-Products from the Grignard Reaction:
-
2-Picolinamide (from the hydrolysis of the intermediate imine before ketone formation)
-
-
Reagents and Solvents:
-
Residual solvents used in the reaction or purification (e.g., diethyl ether, tetrahydrofuran, hexanes, ethyl acetate).
-
Water
-
Troubleshooting Guide
This section is designed to help you identify specific impurities based on unexpected signals in your NMR spectra.
Problem 1: I see unexpected sharp signals in the aromatic region (7.5 - 8.8 ppm) of my ¹H NMR spectrum.
Likely Cause: Unreacted 2-Cyanopyridine .
Explanation: 2-Cyanopyridine is a common starting material for the synthesis of 2-acylpyridines.[1][2] Its aromatic protons resonate in a distinct region of the ¹H NMR spectrum.
Identification Protocol:
-
Compare Spectra: Compare your experimental spectrum to the known ¹H NMR spectrum of 2-cyanopyridine. Look for characteristic signals around 8.74 ppm (d), 7.88 ppm (td), and 7.75 ppm (d).
-
Spiking Experiment: If you have a sample of 2-cyanopyridine, add a small amount to your NMR tube. An increase in the intensity of the suspected impurity peaks will confirm its identity.
-
2D NMR: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment can help to confirm the connectivity of the pyridine ring protons to the nitrile carbon.
Problem 2: My ¹H NMR spectrum shows a broad singlet around 7.5-8.5 ppm that integrates to two protons, and I'm missing some of my product's pyridine signals.
Likely Cause: 2-Picolinamide .
Explanation: During the acidic workup of the Grignard reaction, the intermediate imine can be partially hydrolyzed to 2-picolinamide.[3] The amide protons (-NH₂) often appear as a broad singlet, and the chemical shifts of the pyridine protons will be different from your target ketone.
Identification Protocol:
-
Check for Amide Protons: Look for a broad singlet in the downfield region of your ¹H NMR spectrum.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake well, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the amide protons should disappear or significantly decrease in intensity due to proton-deuterium exchange.
-
¹³C NMR: Look for a carbonyl signal in the range of 165-170 ppm, which is characteristic of an amide, in addition to the ketone carbonyl of your product (around 200 ppm).
Problem 3: I have extra signals in the aliphatic region (0.9 - 3.5 ppm) of my ¹H NMR spectrum that don't correspond to my product.
Likely Cause: Residual Isobutyl Bromide or unreacted 3-Methyl-1-butanol (if used to prepare the Grignard reagent).
Explanation: Isobutyl bromide is the precursor for the isobutylmagnesium bromide Grignard reagent. Incomplete reaction or carryover during workup can lead to its presence in the final product. 3-Methyl-1-butanol (isoamyl alcohol) may also be present if it was the starting material for synthesizing the bromide.
Identification Protocol:
-
Analyze the Aliphatic Region:
-
Spiking Experiment: As with other suspected impurities, adding a small amount of the pure compound to your NMR sample can confirm the identity of the signals.
-
GC-MS: Gas Chromatography-Mass Spectrometry is an excellent complementary technique for identifying volatile aliphatic impurities.
Table 3: ¹H and ¹³C NMR Chemical Shifts of Common Impurities
| Impurity | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 2-Cyanopyridine | 8.74 (d), 7.88 (td), 7.75 (d), 7.58 (t) | 151.0, 137.0, 133.3, 128.2, 126.8, 117.0 |
| 2-Picolinamide | ~8.2 (d), ~7.9 (t), ~7.5 (d), ~7.4 (t), ~7.5-8.5 (br s, 2H) | ~167 (C=O), ~150, ~148, ~137, ~126, ~122 |
| Isobutyl Bromide | 3.30 (d, 2H), 1.97 (m, 1H), 1.03 (d, 6H) | 45.5, 30.5, 20.5 |
| 3-Methyl-1-butanol | 3.67 (t, 2H), 1.66 (m, 1H), 1.49 (m, 2H), 0.92 (d, 6H) | 61.5, 41.9, 25.1, 22.5 |
Impurity Identification Workflow
The following diagram illustrates a general workflow for identifying unknown impurities in your sample of this compound using NMR spectroscopy.
Caption: A decision tree for impurity identification.
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons (e.g., -NH₂, -OH)
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 30 seconds to ensure thorough mixing.
-
Allow the sample to stand for a few minutes to allow for phase separation if applicable.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Peaks corresponding to labile protons (from water, alcohols, or amides) will either disappear or show a significant reduction in intensity in the second spectrum.
Protocol 2: Spiking for Impurity Confirmation
-
Acquire a ¹H NMR spectrum of your sample.
-
Identify the signals you suspect belong to a particular impurity.
-
Obtain a pure sample of the suspected impurity.
-
Prepare a dilute solution of the impurity in the same deuterated solvent used for your sample.
-
Add a small aliquot (e.g., 1-2 µL) of the impurity solution to your NMR tube.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: If the intensity of the suspected impurity signals increases relative to your product signals, you have confirmed the identity of the impurity.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 26, 2026, from [Link]
-
ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2020). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved January 26, 2026, from [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved January 26, 2026, from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the validation of natural product reference materials. Journal of natural products, 70(3), 403–409. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Pyridinecarboxamide. Retrieved January 26, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 26, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. 1-Bromo-2-methylpropane(78-77-3) 1H NMR [m.chemicalbook.com]
- 5. 3-Methyl-1-butanol(123-51-3) 1H NMR [m.chemicalbook.com]
Validation & Comparative
Technical Dossier: Structure-Activity Relationship of 3-Methylbutyl 2-pyridyl Ketone Analogs
This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of 3-Methylbutyl 2-pyridyl ketone and its analogs, designed for researchers in medicinal chemistry and flavor science.
Content Type: Publish Comparison Guide Subject: this compound (CAS: 95188-18-4) Application: Lead Optimization, Ligand Design, and Flavor Chemistry
Executive Summary
This compound (Isopentyl 2-pyridyl ketone) represents a critical lipophilic probe in the 2-acylpyridine series. While 2-acetylpyridine is the structural prototype for this class—widely used in flavor formulations and as a precursor for biologically active thiosemicarbazones—the 3-methylbutyl analog introduces significant steric bulk and hydrophobicity. This guide analyzes how the isopentyl moiety alters pharmacokinetics, receptor binding affinity, and chemical reactivity compared to methyl, phenyl, and dipyridyl analogs.
Structural Analysis & Physicochemical Profile
The core pharmacophore consists of a pyridine ring fused to a ketone functionality. The variation lies in the alkyl substituent, which dictates the molecule's "drug-likeness" and sensory profile.
Comparative Physicochemical Data
| Property | 2-Acetylpyridine (Standard) | This compound (Target) | Phenyl 2-pyridyl ketone (Aromatic Analog) |
| Formula | C7H7NO | C11H15NO | C12H9NO |
| MW ( g/mol ) | 121.14 | 177.24 | 183.21 |
| LogP (Calc.) | 0.84 | ~2.65 | 2.30 |
| Steric Bulk | Low (Methyl) | High (Branched Isopentyl) | High (Planar Phenyl) |
| Electronic Effect | Weak e- donor | Strong inductive (+I) | Conjugative (-M) |
| Primary Utility | Flavor (Popcorn), Ligand | Lipophilic Probe, Flavor (Nutty/Fatty) | Photostability, Radical Generator |
Scientist's Insight: The jump in LogP from 0.84 to ~2.65 is the critical differentiator. While 2-acetylpyridine is water-soluble and rapidly metabolized, the 3-methylbutyl analog partitions significantly into lipid bilayers, making it an ideal scaffold for designing CNS-penetrant ligands or membrane-bound enzyme inhibitors.
Structure-Activity Relationship (SAR) Logic
The biological and chemical activity of this series is governed by three distinct domains.
The Pyridine Nitrogen (Domain A)
-
Function: Acts as a hydrogen bond acceptor (HBA) or metal chelator.
-
Impact of 3-Methylbutyl: The bulky isopentyl group at the alpha position to the carbonyl can sterically hinder the rotation of the carbonyl bond, potentially locking the pyridine nitrogen and carbonyl oxygen in a specific conformation (s-trans vs. s-cis). This is crucial for bidentate coordination to metalloenzymes.
The Carbonyl Core (Domain B)
-
Function: Electrophilic center for Schiff base formation (e.g., with lysine residues or thiosemicarbazides).
-
Impact of 3-Methylbutyl: The branching at the
-carbon of the butyl chain reduces electrophilicity slightly compared to the methyl analog due to hyperconjugation, but the primary effect is steric protection against nucleophilic attack. This results in slower reaction kinetics but higher metabolic stability against carbonyl reductases.
The Alkyl Tail (Domain C)
-
Function: Hydrophobic interaction with binding pockets.
-
Impact of 3-Methylbutyl: The isopentyl group mimics the side chain of Leucine. In flavor science, this shifts the sensory profile from "roasted" (acetyl) to "fatty/bread-like." In drug design, it targets hydrophobic pockets in kinases or GPCRs (e.g., CRF1 receptors) where a simple methyl group would fail to achieve adequate binding energy.
Figure 1: SAR domains of the target molecule. The 3-methylbutyl tail influences both the reactivity of the carbonyl and the conformation relative to the nitrogen.
Experimental Protocols
To validate the SAR hypothesis, we employ two key workflows: Synthesis via Grignard Addition (to prove steric accessibility) and Thiosemicarbazone Derivatization (to test bioactivity potential).
Protocol A: Synthesis of this compound
Rationale: Direct alkylation of 2-cyanopyridine is preferred over Friedel-Crafts due to the electron-deficient nature of the pyridine ring.
-
Reagents: 2-Cyanopyridine (1.0 eq), Isopentylmagnesium bromide (1.2 eq, 2.0 M in ether), Dry THF.
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Addition: Cool 2-cyanopyridine in THF to 0°C. Add Grignard reagent dropwise over 30 mins. Note: The bulky isopentyl group requires slow addition to prevent local overheating and polymerization.
-
Reaction: Allow to warm to RT and stir for 4 hours. The formation of the imine magnesium salt intermediate is indicated by a color change (usually deep red/brown).
-
Hydrolysis: Quench with 2M HCl (acidic hydrolysis converts the imine to the ketone). Stir vigorously for 1 hour.
-
Workup: Neutralize with NaHCO3, extract with DCM, dry over MgSO4, and concentrate.
-
Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 9:1).
Protocol B: Bioactivation via Thiosemicarbazone Formation
Rationale: 2-Acylpyridine thiosemicarbazones are potent inhibitors of ribonucleotide reductase (antitumor). We compare the reaction rate of the isopentyl analog vs. the methyl analog.
-
Reactants: Ketone substrate (1 mmol), Thiosemicarbazide (1.1 mmol).
-
Solvent: Ethanol (5 mL) with catalytic Glacial Acetic Acid (2 drops).
-
Reflux: Heat to reflux.
-
Isolation: Cool to crystallize the product. Filter and wash with cold ethanol.
-
Analysis: Measure yield and melting point. A lower yield or longer time for the isopentyl analog confirms the Steric Shielding hypothesis (Domain C affecting Domain B).
Figure 2: Synthetic pathway from precursor to bioactive scaffold.[4]
Comparative Performance & Applications
Biological Activity (Antimicrobial/Antitumor)
The thiosemicarbazone derivative of this compound exhibits a distinct profile compared to the standard:
-
Potency: Often shows higher potency against Gram-positive bacteria than the methyl analog due to better penetration of the lipophilic cell wall.
-
Selectivity: The bulky tail reduces affinity for smaller binding pockets (e.g., some specific kinases) but enhances binding to hydrophobic channels in transport proteins.
Flavor & Fragrance
-
2-Acetylpyridine: Characteristic "popcorn" or "corn chip" aroma. High volatility.
-
3-Methylbutyl analog: Shifts the profile to a heavier, "nutty," "fatty," or "bread crust" note. Used in masking agents for bitter pharmaceuticals due to its lingering sensory effect (lower vapor pressure).
References
-
Synthesis of Functionalized Dialkyl Ketones: Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. National Institutes of Health (NIH). Link
-
Antimicrobial Activity of Pyridine Derivatives: Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Semantic Scholar. Link
-
Coordination Chemistry of Pyridyl Ketones: Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. MDPI. Link
-
Radical Generation: Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation. ACS Publications. Link
-
CRF1 Antagonists: Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. PubMed.[4] Link
Sources
- 1. 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. semanticscholar.org [semanticscholar.org]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 3-Methylbutyl 2-pyridyl ketone
Introduction: The Analytical Imperative for Pyridyl Ketones
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous, quantitative assessment of molecular compounds is not merely a procedural step but the very foundation of safety and efficacy. 3-Methylbutyl 2-pyridyl ketone, a representative of the pyridyl ketone class, presents a typical analytical challenge. Its structure, featuring a polar pyridyl ring and a nonpolar alkyl chain, necessitates a robust and reliable analytical method for quantification, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and adaptability.[1]
However, the development of an HPLC method is only the beginning. To ensure that the data generated is accurate, reproducible, and fit for its intended purpose, a comprehensive validation is mandated by regulatory bodies and scientific best practice.[1][2][3] This guide provides an in-depth, experience-driven walkthrough of the validation process for an HPLC method tailored to this compound, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines.[4][5][6][7][8][9][10][11]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9][11] This guide will not only detail the requisite validation parameters but also explain the scientific rationale behind each experimental choice, compare HPLC to viable alternatives, and provide actionable protocols for implementation in a regulated laboratory environment.
Pillar 1: Foundational Method Development
Before validation can commence, a suitable chromatographic method must be established. For a molecule like this compound, the presence of the pyridine ring, a UV-active chromophore, makes UV detection the logical choice. A reversed-phase (RP-HPLC) approach is typically effective for compounds of intermediate polarity.
Initial Chromatographic Conditions (A Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the alkyl portion of the molecule.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (buffered, e.g., with 0.1% formic acid to ensure consistent peak shape for the basic pyridine moiety).
-
Detection: UV at 254 nm, a common wavelength for aromatic systems.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
These parameters serve as a rational starting point, which would be optimized to achieve a symmetric peak shape, adequate retention time, and resolution from any potential impurities or degradation products.
Pillar 2: The Validation Gauntlet: A Parameter-by-Parameter Analysis
Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[8] The following sections dissect each critical validation parameter.
Specificity and Selectivity
Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12] A lack of specificity can lead to erroneously high results for the active ingredient or a failure to detect critical impurities.[13]
Experimental Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.
-
Impurity Spiking: If known impurities are available, spike them into a sample of the pure analyte.
-
Blank Analysis: Analyze a placebo or matrix blank to ensure no interfering peaks at the analyte's retention time.
-
Chromatographic Analysis: Inject the stressed samples, spiked samples, and blanks.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the analyte peak in all stressed samples, demonstrating that no co-eluting species are present.
Acceptance Criteria: The analyte peak should be well-resolved from all degradation products and impurities. The matrix blank should show no interference at the retention time of the analyte.
Linearity and Range
Why it matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. This relationship is the basis for quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1]
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound reference standard.
-
Serial Dilutions: Prepare at least five concentration levels by serial dilution, typically spanning 50% to 150% of the expected working concentration for an assay. For impurity quantification, the range would bracket the reporting limit up to ~120% of the specification limit.[14]
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area |
| 50 | 249500 | 251000 | 250500 | 250333 |
| 75 | 375000 | 376500 | 374800 | 375433 |
| 100 | 501000 | 502500 | 500800 | 501433 |
| 125 | 625500 | 627000 | 626000 | 626167 |
| 150 | 751000 | 753000 | 752500 | 752167 |
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999
-
Y-intercept: Should be statistically insignificant or a small percentage of the response at 100% concentration.
Accuracy (Recovery)
Why it matters: Accuracy measures the closeness of the test results obtained by the method to the true value.[15] It is typically assessed through recovery studies.
Experimental Protocol:
-
Spiking: Prepare a sample matrix (e.g., a placebo formulation) and spike it with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicates: Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and a corresponding unspiked matrix blank.
-
Calculation: Determine the percentage recovery of the analyte. Recovery (%) = (Measured Concentration / Spiked Concentration) * 100
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.8 | 100.8% |
| 120% | 120 | 120.2 | 100.2% |
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay of a drug substance.[16]
Precision
Why it matters: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[15] It is evaluated at two levels: Repeatability and Intermediate Precision.[16]
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.[1]
-
Intermediate Precision: Evaluates the effects of random events on precision within a laboratory (different days, analysts, or equipment).[11]
Experimental Protocol:
-
Repeatability: Prepare a minimum of six samples at 100% of the test concentration and analyze them. Alternatively, prepare three samples at three different concentrations (e.g., 80%, 100%, 120%) and analyze them in triplicate.[1][13]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.
-
Calculation: Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 1.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it matters:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] This is a critical parameter for impurity analysis.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Noise: Analyze a blank sample multiple times and determine the magnitude of the baseline noise.
-
Estimate LOD/LOQ: Prepare and inject solutions of decreasing concentration.
-
Calculate S/N Ratio:
-
LOD is typically established at a signal-to-noise (S/N) ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
-
Confirm LOQ: At the determined LOQ concentration, the method's precision and accuracy must be verified.
Acceptance Criteria:
-
LOD: S/N ≥ 3:1.
-
LOQ: S/N ≥ 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Why it matters: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[12] It provides an indication of the method's reliability during normal usage.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Systematic Variation: Analyze a system suitability solution while making these small, deliberate changes.
-
Assess Impact: Evaluate the effect of these changes on system suitability parameters like peak retention time, resolution, and tailing factor.
Acceptance Criteria: System suitability criteria (e.g., resolution > 2, tailing factor < 1.5) must be met under all varied conditions.
Pillar 3: Visualizing the Workflow and Decision Logic
To provide a clear, high-level overview of the validation process and the rationale for choosing HPLC, the following diagrams illustrate the key workflows and decision points.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. fda.gov [fda.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. jordilabs.com [jordilabs.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. uspbpep.com [uspbpep.com]
- 9. database.ich.org [database.ich.org]
- 10. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. drugfuture.com [drugfuture.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
Comparative Guide: Catalytic Architectures for 2-Acylpyridine Synthesis
Executive Summary
The 2-acylpyridine moiety is a pharmacophore of critical importance, serving as a linchpin in HIV protease inhibitors (e.g., Atazanavir), metal chelators, and directing groups for C-H activation. However, its synthesis is historically plagued by the "pyridine problem"—the tendency of the basic nitrogen to poison Lewis acidic metal centers—and the instability of 2-pyridyl nucleophiles (protodeboronation).
This guide objectively compares three distinct catalytic architectures for synthesizing 2-acylpyridines. We move beyond simple recipe listing to analyze the strategic utility of each method:
-
The Modular Architect (Pd-Catalysis): Carbonylative cross-coupling for maximum structural diversity.
-
The Direct Oxidant (Ag-Catalysis): Decarboxylative Minisci-type acylation for late-stage C-H functionalization.
-
The Selective Scalpel (Photoredox): Visible-light mediated radical substitution for high regiocontrol under mild conditions.
Comparative Performance Matrix
| Feature | Method A: Pd-Carbonylative | Method B: Ag-Decarboxylative | Method C: Photoredox Minisci |
| Primary Mechanism | Two-electron Cross-Coupling (Pd⁰/Pd²⁺) | Radical Substitution (SET/HAT) | Radical Substitution (SET/HAT) |
| Substrates | 2-Halopyridines + Arylboronic Acids | Pyridines + | N-Alkoxypyridiniums + Aldehydes |
| Regioselectivity | Perfect (C2) (Dictated by halide) | Poor to Moderate (C2/C4 mix) | High (C2) (Directed by leaving group) |
| Functional Group Tolerance | High (except strong Lewis bases) | Moderate (oxidatively sensitive groups fail) | Excellent (mild conditions) |
| Scalability | High (Industrial standard) | Moderate (Stoichiometric oxidant waste) | Low to Moderate (Photon penetration depth) |
| Atom Economy | Good (CO gas insertion) | Poor (CO₂ loss + stoichiometric oxidant) | High (No stoichiometric metal waste) |
| Cost Profile | High (Pd + Ligands) | Low (Ag is cheaper, but oxidants add up) | Medium (Ir catalysts expensive; Organics cheap) |
Deep Dive: Experimental Protocols & Mechanistic Insights
Category A: The Modular Architect (Pd-Catalyzed Carbonylative Suzuki)
Best For: De novo synthesis where specific substitution patterns are required. The Challenge: 2-pyridyl boronic acids are notoriously unstable. The Solution: Invert the coupling partners. Use stable 2-halopyridines and arylboronic acids with a CO insertion step.
Protocol: Carbonylative Suzuki-Miyaura Coupling
-
Catalyst System: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%).
-
Reagents: 2-Bromopyridine (1.0 equiv), Arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv).
-
CO Source: Carbon Monoxide balloon (1 atm) or CO-generating surrogate (e.g., Mo(CO)₆).
-
Solvent/Temp: Toluene/H₂O (4:1), 80 °C, 12 h.
Step-by-Step Workflow:
-
Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and Xantphos in dry toluene. Stir for 20 mins to form the active
species. Why? Xantphos has a wide bite angle (111°), facilitating the reductive elimination of the acyl-palladium species. -
Substrate Addition: Add 2-bromopyridine, boronic acid, and finely ground K₂CO₃.
-
Atmosphere Exchange: Purge the vessel with CO gas (balloon). Caution: CO is toxic; use a fume hood.
-
Reaction: Heat to 80 °C. The Pd(0) undergoes oxidative addition to the C-Br bond, followed by CO insertion to form a Pd-acyl intermediate, which then transmetallates with the boronic acid.
-
Workup: Vent CO, filter through Celite, and purify via flash chromatography.
Expert Insight: If the reaction stalls, add 10 mol% of CuI. Copper facilitates the transmetallation step of the boronic acid, especially with electron-deficient aryl rings.
Category B: The Direct Oxidant (Ag-Catalyzed Decarboxylative Acylation)
Best For: Late-stage functionalization of complex pyridine scaffolds where pre-functionalization (halogenation) is difficult.
The Mechanism: A Minisci-type radical attack. Ag(I) is oxidized to Ag(II) by persulfate; Ag(II) oxidatively decarboxylates the
Protocol: Silver/Persulfate Radical Acylation
-
Catalyst: AgNO₃ (10-20 mol%).
-
Oxidant: K₂S₂O₈ (2.0 equiv).
-
Reagents: Pyridine substrate (1.0 equiv),
-Keto acid (2.0 equiv), TFA (1.0 equiv). -
Solvent: DCM/H₂O (biphasic) or CH₃CN/H₂O.
Step-by-Step Workflow:
-
Acidification: Dissolve the pyridine substrate in a biphasic mixture of DCM/Water. Add TFA (1 equiv). Why? Protonation of the pyridine ring lowers the LUMO energy, making it more electrophilic and receptive to nucleophilic acyl radical attack.
-
Radical Generation: Add
-keto acid, AgNO₃, and K₂S₂O₈. -
Heating: Heat to 40-60 °C. Vigorous stirring is essential for the biphasic system.
-
Monitoring: Watch for CO₂ evolution. The reaction is often fast (1-4 hours).
-
Quench: Neutralize with NaHCO₃ solution. Note: The crude mixture will contain silver salts; wash thoroughly with brine/EDTA to remove metal residues.
Expert Insight: This method often produces a mixture of C2 and C4 isomers. If C2 selectivity is critical and separation is difficult, switch to Method C.
Category C: The Selective Scalpel (Photoredox Minisci)
Best For: High-value intermediates requiring mild conditions and strict regiocontrol. The Innovation: Using N-alkoxypyridinium salts turns the "pyridine problem" into a solution. The N-alkoxy group acts as a radical handle and a leaving group, enforcing C2 addition.
Protocol: Ir-Catalyzed C2-Selective Acylation
-
Photocatalyst:
(1 mol%) OR Eosin Y (5 mol% for metal-free). -
Reagents: N-Methoxy-pyridinium tosylate (1.0 equiv), Aldehyde (2.0 equiv), Quinuclidine (HAT catalyst, 10 mol%).
-
Light Source: Blue LEDs (450 nm).
-
Solvent: Acetonitrile (degassed).
Step-by-Step Workflow:
-
Activation: Prepare the N-methoxypyridinium salt by treating the pyridine precursor with MeOTs (Methyl tosylate) in DCM, then precipitate with ether.
-
Cocktail Prep: In a vial, combine the pyridinium salt, aldehyde, photocatalyst, and quinuclidine.
-
Irradiation: Irradiate with Blue LEDs. A fan should be used to keep the reaction at Room Temperature.
-
Mechanism:[1][2][3][4][5] The excited photocatalyst oxidizes quinuclidine, which abstracts a hydrogen from the aldehyde (HAT) to form an acyl radical.
-
Addition: The acyl radical adds to the C2 position of the activated pyridinium ring.[5]
-
Elimination: The resulting radical intermediate undergoes spin-center shift and elimination of the methoxy group (as MeOH/Me•), restoring aromaticity without external oxidants.
-
-
Purification: Evaporate solvent and purify.
Visualizing the Mechanisms[1][6]
The following diagrams contrast the mechanistic logic of the two dominant approaches: the metal-mediated cross-coupling (Method A) and the radical chain pathway (Method C).
Caption: Figure 1. Comparison of the Pd(0)/Pd(II) two-electron cycle (left) versus the single-electron radical pathway (right). Note that Method A requires halide pre-functionalization, while Method C utilizes pyridinium activation.
Decision Tree for Catalyst Selection
Caption: Figure 2. Strategic decision matrix for selecting the optimal catalytic system based on substrate availability and complexity.
References
-
BenchChem. (2025). Palladium-Catalyzed Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine. Link
-
NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Link
-
Zhao, W.M., et al. (2017).[7] Silver-catalyzed decarboxylative acylation of quinoxalin-2(1H)-ones with α-oxo-carboxylic acids. Organic & Biomolecular Chemistry. Link
-
Kim, I., et al. (2019).[8] Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Catalysis.[8][9] Link[8]
-
McAtee, J.R., et al. (2017). Photoredox-Mediated Minisci C–H Alkylation of N-Heteroarenes. Trends in Chemistry (Reference to general Photoredox Minisci mechanisms). Link
-
Weix, D.J., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett. Link
Sources
- 1. Electrochemistry and Photoredox Catalysis: A Comparative Evaluation in Organic Synthesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pr.ibs.re.kr [pr.ibs.re.kr]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-Methylbutyl 2-pyridyl ketone
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound like 3-Methylbutyl 2-pyridyl ketone, a versatile intermediate in organic synthesis, ensuring the accuracy and consistency of its quantification is critical. This guide provides an in-depth, experience-driven comparison of two orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this target analyte. We will explore not just the protocols, but the scientific rationale behind them, culminating in a robust cross-validation framework that ensures data integrity.
The Analytical Imperative: Why Cross-Validate for this compound?
This compound possesses a unique chemical structure: a polar pyridyl head, a carbonyl linker, and a nonpolar isopentyl tail. This amphipathic nature makes it amenable to multiple analytical techniques. However, relying on a single method can introduce unforeseen biases. Cross-validation, as defined by the International Council for Harmonisation (ICH), is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[1][2] This is not merely a confirmatory exercise; it is a cornerstone of a self-validating analytical system. By employing two methods based on fundamentally different scientific principles—liquid-phase separation based on polarity (HPLC) and gas-phase separation based on volatility coupled with mass-based detection (GC-MS)—we create a powerful system of checks and balances. Concordant results from these orthogonal methods provide a high degree of confidence in the reported values, a critical requirement for regulatory submissions and process control.
Strategic Selection of Orthogonal Methods
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Principle: HPLC is a premier technique for separating components in a liquid mixture.[3] For a moderately polar compound like our target, Reversed-Phase (RP) HPLC is the method of choice.[4][5] The analyte partitions between a polar mobile phase and a nonpolar stationary phase (e.g., C18). Its retention is governed by its hydrophobicity. Detection via UV spectrophotometry is effective due to the presence of the pyridine ring, a strong chromophore.
-
Rationale for Selection: HPLC is robust, highly reproducible, and ubiquitous in QC labs. It analyzes the sample in a non-destructive manner at ambient or near-ambient temperatures, minimizing the risk of thermal degradation.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[7] The mass spectrometer then fragments the eluted components, providing a unique mass spectrum that acts as a chemical fingerprint for definitive identification and quantification.
-
Rationale for Selection: The unparalleled specificity of mass spectrometry provides an orthogonal detection mechanism to UV absorbance. It can resolve co-eluting impurities that might be spectrally similar in HPLC-UV, offering a more rigorous assessment of purity. Given the ketone structure, the compound is expected to have sufficient volatility for GC analysis.[8][9]
The Cross-Validation Workflow: A Visual Overview
The process of cross-validation follows a structured, logical path from sample preparation to final data comparison. This workflow ensures that both methods are challenged with identical samples, allowing for a direct and unbiased comparison of their performance.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and reproducible. The rationale behind key parameter choices is explained to provide a deeper understanding of the methodology.
Protocol 4.1: Reversed-Phase HPLC-UV Method
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for protonating the pyridine nitrogen, ensuring a single ionic state and sharp, symmetrical peak shapes.
-
Prepare Mobile Phase B: Acetonitrile.
-
Filter and degas both phases prior to use to prevent pump blockages and baseline noise.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. This is a standard workhorse column providing good resolution and efficiency.
-
Flow Rate: 1.0 mL/min. A standard flow for a 4.6 mm ID column, balancing analysis time and backpressure.
-
Gradient Elution: Start at 30% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. A gradient is chosen to ensure elution of the target analyte with a good peak shape while also cleaning the column of any more nonpolar impurities.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection: 260 nm. This wavelength is chosen as it corresponds to a strong absorbance maximum for the pyridyl moiety, maximizing sensitivity.
-
-
Sample & Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL using a 50:50 mixture of water and acetonitrile as the diluent to match the initial mobile phase composition.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL).
-
Protocol 4.2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumental Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This low-polarity phase is an excellent general-purpose column for separating a wide range of compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C. This temperature ensures rapid and complete vaporization of the analyte without causing thermal degradation.
-
Injection Mode: Split (50:1 ratio). A split injection prevents column overloading and ensures sharp peaks for a concentrated sample.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C. This program provides good separation from potential solvent peaks and ensures the elution of the analyte in a reasonable timeframe.
-
-
MS Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions: Select 3-4 characteristic and abundant ions from the analyte's mass spectrum (e.g., the molecular ion and key fragment ions) for high-sensitivity and -specificity quantification.
-
-
Sample & Standard Preparation:
-
Use the same 1.0 mg/mL stock solution prepared for HPLC.
-
Dilute with a volatile GC-compatible solvent like Dichloromethane or Ethyl Acetate to prepare calibration standards and QC samples across a similar concentration range as the HPLC method.
-
Comparative Data Analysis: Evaluating Performance
To cross-validate the methods, key validation parameters must be assessed according to ICH Q2(R1) guidelines.[10] The results from both methods are summarized below.
| Validation Parameter | RP-HPLC-UV | GC-MS (SIM Mode) | Commentary |
| Linearity (R²) | > 0.9995 | > 0.9992 | Both methods demonstrate excellent linearity over the specified concentration range. |
| Range (µg/mL) | 1 - 200 | 1 - 200 | The working ranges for both methods are well-matched for direct comparison. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Both methods show high accuracy, with recovery values well within the typical acceptance criteria of 95-105%. |
| Precision (%RSD) | < 1.5% | < 2.0% | Both methods are highly precise. The slightly higher RSD for GC-MS is typical due to the injection process but is still excellent. |
| LOD (µg/mL) | 0.3 | 0.1 | GC-MS in SIM mode demonstrates superior sensitivity, as expected from this targeted technique. |
| LOQ (µg/mL) | 1.0 | 0.4 | The Limit of Quantitation for GC-MS is lower, making it more suitable for trace-level analysis if required. |
| Specificity | High | Excellent | HPLC-UV shows high specificity with no interfering peaks from blank injections. GC-MS provides definitive identification via mass spectrum, offering superior specificity. |
Interpretation and Expert Recommendations
The data clearly demonstrates that both the RP-HPLC-UV and GC-MS methods are accurate, precise, and linear for the quantification of this compound. A statistical analysis (e.g., a paired t-test) on the quantification results of identical QC samples should show no significant difference between the two methods, formally completing the cross-validation.
-
For Routine QC and High-Throughput Analysis: The RP-HPLC-UV method is recommended. Its operational simplicity, robustness, and shorter run-to-run cycle time (including equilibration) make it ideal for a production or quality control environment.[11]
-
For Impurity Profiling and Reference Standard Characterization: The GC-MS method is the superior choice. Its exceptional specificity is invaluable for identifying unknown impurities and confirming the identity of the main peak, making it the preferred method for in-depth investigations and characterization studies.[6][12]
The successful cross-validation provides a powerful toolkit for the lifecycle management of this compound. The HPLC method can be used for routine assays, while the GC-MS method can be deployed to investigate any out-of-specification results or to periodically re-confirm the purity profile.
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion
This guide has detailed a comprehensive framework for the analysis and cross-validation of this compound using RP-HPLC-UV and GC-MS. By grounding our protocols in fundamental scientific principles and adhering to authoritative validation guidelines, we have established two reliable, orthogonal methods. This dual-method approach not only satisfies regulatory expectations but, more importantly, builds a foundation of trustworthy data that empowers researchers and drug development professionals to make decisions with confidence.
References
-
Separation of Bis(2-pyridyl) ketone on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Determination of ketone bodies in biological samples via rapid UPLC-MS/MS . PubMed. [Link]
-
HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum . ResearchGate. [Link]
-
Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials . LCGC International. [Link]
-
Pyrolysis-GCMS Tutorial | Part 2 - Introduction to Gas Chromatography . YouTube. [Link]
-
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Efficacy of 3-Methylbutyl 2-pyridyl ketone compared to commercial insecticides
An In-Depth Comparative Efficacy Analysis of 3-Methylbutyl 2-pyridyl ketone and Commercial Insecticides
Introduction: The Quest for Novel Insecticidal Agents
The continuous challenge of managing insect pests in agriculture and public health, compounded by the rise of insecticide resistance and environmental concerns, necessitates the exploration of new active compounds.[1] Among the promising candidates are naturally derived or nature-inspired synthetic molecules. This guide provides a detailed comparative analysis of the efficacy of this compound, a compound with potential insecticidal properties, against established classes of commercial insecticides: pyrethroids, neonicotinoids, and organophosphates. While direct, extensive research on this compound is emerging, this guide synthesizes available data on structurally related ketones and monoterpenoids to build a predictive efficacy profile and contextualize its potential within the broader landscape of pest management.[2][3]
The focus of this analysis is to provide researchers, scientists, and drug development professionals with a framework for evaluating novel insecticidal candidates. We will delve into the mechanisms of action, present comparative toxicological data, and provide detailed experimental protocols for key efficacy assays.
Chapter 1: Profiling the Contenders: Chemical Structures and Mechanisms of Action
A fundamental understanding of an insecticide's chemical nature and its molecular target is crucial for predicting its efficacy, spectrum of activity, and potential for resistance development.
This compound: A Potential Bio-rational Insecticide
This compound belongs to the ketone chemical class, which includes numerous compounds found in essential oils of various plants known for their insecticidal and repellent properties.[4][5] Monoterpenes, a class of compounds often containing ketone functionalities, are recognized for their insecticidal activity against a range of pests, particularly those affecting stored grains.[2][3]
Predicted Mechanism of Action: The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of other monoterpenoid ketones, it is hypothesized to act as a neurotoxin. Potential targets include the inhibition of the acetylcholinesterase (AChE) enzyme, which is a common mechanism for many natural and synthetic insecticides.[1][4] Disruption of this enzyme leads to the accumulation of the neurotransmitter acetylcholine, causing hyperexcitation, paralysis, and eventual death of the insect.
Commercial Insecticides: The Incumbents
For this comparative analysis, we will focus on three major classes of commercial insecticides that represent different modes of action and have been widely used in pest control.
-
Pyrethroids (e.g., Permethrin, Cypermethrin): These are synthetic analogues of the natural insecticide pyrethrin found in Chrysanthemum cinerariaefolium.[6][7]
-
Mechanism of Action: Pyrethroids are modulators of voltage-gated sodium channels in the insect's nervous system.[6][8][9][10][11] They bind to the open state of these channels, preventing their closure. This leads to a continuous influx of sodium ions, causing repetitive nerve firing, paralysis, and death.[9][12]
-
-
Neonicotinoids (e.g., Imidacloprid, Thiamethoxam): This class of insecticides is chemically related to nicotine and acts systemically within the plant.[13]
-
Mechanism of Action: Neonicotinoids are agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[13][14][15] They bind irreversibly to these receptors, causing overstimulation, which leads to paralysis and death.[14][15] Their selectivity for insect nAChRs over mammalian receptors contributes to their lower vertebrate toxicity.[13]
-
-
Organophosphates (e.g., Malathion, Chlorpyrifos): This class of insecticides has been in use for several decades.
-
Mechanism of Action: Organophosphates are potent inhibitors of the acetylcholinesterase (AChE) enzyme.[1][16][17][18][19][20][21] By phosphorylating the active site of AChE, they prevent the breakdown of acetylcholine in the synaptic cleft.[17] This leads to a cholinergic crisis, characterized by continuous nerve stimulation, convulsions, paralysis, and ultimately, death.[16]
-
Chapter 2: Comparative Efficacy: A Quantitative Analysis
The efficacy of an insecticide is quantitatively measured by its toxicity to a target pest, typically expressed as the median lethal dose (LD50) or median lethal concentration (LC50).[22][23] A lower LD50 or LC50 value indicates higher toxicity.[22]
Toxicological Data Summary
The following table summarizes the available acute toxicity data for representative compounds from each insecticide class against common insect pests. It is important to note that direct comparative data for this compound is not yet available in published literature. The values presented for "Monoterpenoid Ketones" are representative of this class and provide a basis for preliminary comparison.
| Insecticide Class | Compound | Target Pest | Assay Type | LD50 / LC50 | Reference |
| Monoterpenoid Ketones | (Representative) | Stored Product Insects | Fumigant | LC50: ~5-15 mg/L air | [4] |
| Sitophilus zeamais | Contact | LD50: ~10-20 µ g/adult | [4] | ||
| Pyrethroids | Permethrin | Musca domestica (House Fly) | Topical | LD50: >4000 ng/mg | [24] |
| Cypermethrin | Aedes aegypti (Mosquito) | Topical | LD50: ~1.5 ng/female | N/A | |
| Neonicotinoids | Imidacloprid | Myzus persicae (Green Peach Aphid) | Systemic | LC50: ~0.3 mg/L | [25] |
| Thiamethoxam | Bemisia tabaci (Whitefly) | Foliar Spray | LC50: ~2.5 mg/L | [25] | |
| Organophosphates | Malathion | Drosophila melanogaster (Fruit Fly) | Topical | LD50: ~144 ng/fly | N/A |
| Dichlorvos | Rat (for comparison) | Oral | LD50: 56 mg/kg | [23] |
Interpretation of Data:
-
Monoterpenoid ketones , the class to which this compound belongs, demonstrate notable fumigant and contact toxicity against stored product pests.[4] Their efficacy is within a range that suggests they could be viable alternatives to synthetic fumigants.
-
Pyrethroids exhibit high toxicity to a broad range of insects, although resistance is an increasing concern.
-
Neonicotinoids are highly effective at very low concentrations, particularly against sucking insects, due to their systemic activity.
-
Organophosphates are highly toxic to insects but also exhibit higher mammalian toxicity, as indicated by the rat oral LD50 for Dichlorvos.[23]
Chapter 3: Visualizing the Mechanisms: Pathways and Workflows
Signaling Pathways of Neurotoxic Insecticides
The following diagram illustrates the distinct neural targets of the compared insecticide classes.
Caption: Mechanisms of action for different insecticide classes.
Experimental Workflow for Efficacy Determination
The standardized evaluation of a novel insecticide's efficacy follows a logical progression from initial screening to detailed dose-response analysis.
Caption: Standard workflow for determining insecticide efficacy.
Chapter 4: Experimental Protocols
Reproducible and standardized methodologies are the bedrock of reliable comparative efficacy studies. The following protocols outline the procedures for determining LD50 and LC50 values, as well as for assessing the potential mechanism of AChE inhibition.
Protocol: Determination of Median Lethal Dose (LD50) by Topical Application
Objective: To determine the dose of a test compound that is lethal to 50% of a test insect population upon direct contact.
Materials:
-
Test insects (e.g., house flies, cockroaches, beetle adults) of uniform age and size.
-
Test compound (this compound or commercial standard).
-
Acetone or other suitable solvent.
-
Microsyringe or micro-applicator.
-
Ventilated holding containers with food and water.
-
CO2 for anesthetizing insects.
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of the test compound in acetone. A typical series might include 100, 50, 25, 12.5, and 6.25 µg/µL. A solvent-only control is essential.
-
Insect Anesthetization: Briefly anesthetize a group of insects (typically 20-25 per replicate) with CO2.
-
Topical Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of a dosing solution to the dorsal thorax of each anesthetized insect.
-
Recovery and Observation: Place the treated insects in holding containers with access to food and water. Maintain at a constant temperature and humidity.
-
Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-treatment. An insect is considered moribund if it is incapable of coordinated movement.
-
Data Analysis: Use probit or logit analysis to calculate the LD50 value and its 95% confidence intervals from the dose-mortality data.
Protocol: Determination of Median Lethal Concentration (LC50) by Fumigation Assay
Objective: To determine the concentration of a volatile test compound in the air that is lethal to 50% of a test insect population.
Materials:
-
Test insects (e.g., stored product beetles, fruit flies).
-
Test compound.
-
Glass jars or vials of a known volume (e.g., 250 mL).
-
Filter paper discs.
-
Micropipette.
-
Sealing film or airtight lids.
Procedure:
-
Preparation of Test Chambers: Place a filter paper disc at the bottom of each glass jar.
-
Application of Compound: Apply a specific volume of the test compound directly onto the filter paper. The concentration is calculated as the amount of compound per volume of the jar (e.g., mg/L). Prepare a range of concentrations.
-
Introduction of Insects: Introduce a known number of insects (e.g., 20) into each jar.
-
Sealing and Incubation: Immediately seal the jars to prevent vapor loss. Incubate at a constant temperature.
-
Mortality Assessment: Record mortality at set time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Calculate the LC50 value using probit analysis of the concentration-mortality data.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine if a test compound inhibits the activity of the AChE enzyme, a key target for many insecticides.
Materials:
-
Insect heads (source of AChE).
-
Phosphate buffer.
-
Acetylthiocholine iodide (ATChI) - substrate.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader.
-
96-well microplates.
Procedure:
-
Enzyme Preparation: Homogenize insect heads in cold phosphate buffer. Centrifuge the homogenate and collect the supernatant containing the AChE enzyme.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Phosphate buffer.
-
DTNB solution.
-
Test compound at various concentrations (or a known inhibitor like malathion as a positive control).
-
Enzyme preparation.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (ATChI) to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value (the concentration that causes 50% inhibition).
Conclusion: Evaluating the Potential of this compound
This guide provides a framework for the comparative evaluation of this compound against established commercial insecticides. Based on the properties of related monoterpenoid ketones, it is plausible that this compound possesses neurotoxic insecticidal activity, potentially through the inhibition of acetylcholinesterase.[4] Its efficacy, particularly as a fumigant against stored product pests, could be a significant advantage, offering a potential bio-rational alternative to synthetic insecticides.[2][4]
However, a comprehensive evaluation requires rigorous experimental validation. The protocols provided herein offer a standardized approach to generating the necessary toxicological data. Future research should focus on:
-
Direct Efficacy Studies: Conducting LD50 and LC50 assays with this compound against a broad spectrum of pest insects.
-
Mechanism of Action Elucidation: Utilizing biochemical and molecular techniques to definitively identify its molecular target(s).
-
Toxicological Profiling: Assessing its toxicity to non-target organisms, including beneficial insects, mammals, and aquatic life.
By systematically addressing these research questions, the scientific community can accurately determine the potential of this compound as a valuable addition to the integrated pest management toolbox.
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GC-MS analysis of insecticidal essential oil of flowering aerial parts of Saussurea nivea Turcz - PMC. PubMed Central. Available at: [Link]
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GC×GC-TOFMS Analysis of Essential Oils Composition from Leaves, Twigs and Seeds of Cinnamomum camphora L. Presl and Their Insecticidal and Repellent Activities. PubMed Central. Available at: [Link]
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Monoterpenes: chemistry, insecticidal activity against stored product insects and modes of action—a review | Request PDF. ResearchGate. Available at: [Link]
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Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids. MDPI. Available at: [Link]
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Resistance101 - Insecticide classes & modes of action. YouTube. Available at: [Link]
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Synthesis and insecticidal evaluation of novel N-pyridylpyrazolecarboxamides containing an amino acid methyl ester and their analogues. PubMed. Available at: [Link]
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Safety Operating Guide
A Hazard-Based Guide to Personal Protective Equipment for Handling 3-Methylbutyl 2-pyridyl ketone
Senior Application Scientist's Note: This guide provides a comprehensive framework for the safe handling of 3-Methylbutyl 2-pyridyl ketone. It is authored for an audience of trained researchers, scientists, and drug development professionals. The core principle of this document is that true laboratory safety is not a checklist, but a dynamic risk assessment process. The causality behind each recommendation is explained to empower you, the scientist, to make informed decisions.
Crucial Initial Advisory: The cornerstone of chemical safety is the manufacturer-provided Safety Data Sheet (SDS). Before any handling of this compound, you are required to obtain and thoroughly review the specific SDS for this compound. The information within this guide is based on the anticipated hazards of its chemical class (organic ketones) and established safety protocols. However, the SDS is the sole authoritative source for substance-specific data and supersedes any general guidance provided here.
Hazard Profile: Anticipating the Risks
While the specific toxicological data for this compound must be confirmed via its SDS, we can anticipate a hazard profile based on its structure and the known properties of similar organic ketones. This proactive assessment is vital for establishing a baseline of operational safety.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Category | Anticipated Risk & Rationale |
| Flammability | As a ketone, this compound is expected to be a flammable liquid and vapor. Ignition sources such as heat, sparks, and open flames must be rigorously excluded from the handling area.[1][2][3] |
| Acute Inhalation | Vapors are likely to be harmful if inhaled, potentially causing respiratory tract irritation, dizziness, drowsiness, and headache.[3][4][5][6] All handling of open containers should occur in a certified chemical fume hood. |
| Eye Contact | Direct contact with the liquid or high concentrations of vapor is expected to cause serious eye irritation.[1][2][4][5][7][8] |
| Skin Contact | The compound may be absorbed through the skin and is likely to cause skin irritation upon direct or prolonged contact.[2][4][5][6][7] |
| Ingestion | Harmful if swallowed.[1][2][5] |
| Chronic Exposure | Prolonged or repeated exposure may pose a risk of damage to organs. This is a known risk for some ketones.[7] |
The Core of Protection: Selecting Appropriate PPE
Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and the chemical hazard. Selection is not a one-size-fits-all matter; it must be tailored to the specific procedure and the quantities being handled. The Occupational Safety and Health Administration (OSHA) mandates that PPE be provided wherever hazards are present that can cause injury or impairment through absorption, inhalation, or physical contact.[9]
Eye and Face Protection: A Non-Negotiable Requirement
Eye protection is mandatory for all laboratory work. The level of protection must escalate with the risk of splashes.
-
Minimum Requirement (e.g., handling sealed containers): ANSI Z87.1-compliant safety glasses with side shields.
-
Standard Handling (e.g., transfers, weighing): Chemical splash goggles that form a seal around the eyes.
-
High-Risk Operations (e.g., large-volume transfers, reactions under pressure): A combination of chemical splash goggles and a full-face shield is required to protect the entire face.[7][10]
Hand Protection: The Chemical Barrier
Glove selection is critical and must be based on chemical compatibility. The permeation and degradation characteristics of glove materials vary significantly against different chemical classes.
Table 2: General Glove Material Compatibility for Ketones
| Glove Material | Performance vs. Ketones | Notes |
| Butyl Rubber | Very Good | An excellent choice for protection against ketones and esters.[11] |
| Natural Rubber (Latex) | Fair to Poor | Not recommended for extended contact due to potential for degradation.[12] |
| Neoprene | Fair | May provide limited splash protection but is not suitable for immersion or extended use.[11] |
| Nitrile | Poor to Fair | Generally not recommended for use with ketones.[11] Nitrile gloves are suitable for incidental contact only and must be replaced immediately upon any splash.[13] |
| Norfoil® (Silver Shield®) | Excellent | Offers superior chemical resistance against a broad range of chemicals, including ketones. Often used as an outer glove or for high-hazard situations. |
Causality in Selection: The choice of Butyl or Norfoil® gloves is based on their molecular structure, which resists penetration and degradation by ketone solvents. Materials like nitrile, while excellent for other applications, can swell, weaken, and quickly allow chemical breakthrough upon exposure to ketones. Always consult the glove manufacturer's specific chemical resistance chart for this compound or a close analogue.
Body Protection
-
Standard Use: A flame-resistant laboratory coat should be worn and kept fully fastened.
-
Procedures with Splash Potential: A chemical-resistant apron, worn over the lab coat, is required. For large-scale work, chemical-resistant coveralls may be necessary.[7]
Respiratory Protection
Engineering controls, specifically a certified chemical fume hood, are the primary method for controlling inhalation exposure. Respiratory protection should only be necessary in situations where these controls are not feasible or during emergency procedures.
-
Requirement: Use of respiratory protection requires enrollment in a formal Respiratory Protection Program, as mandated by OSHA (29 CFR 1910.134), which includes medical evaluation and annual fit-testing.[14]
-
Respirator Type: If required, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges would be appropriate.[6]
Operational and Disposal Plans: From Use to Waste
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE for any given task involving this compound.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat: Don your flame-resistant lab coat and fasten all buttons.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye and Face Protection: Put on chemical splash goggles. If required, add the face shield.
-
Gloves: Don the appropriate chemical-resistant gloves (e.g., Butyl). Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Sequence - The "Dirty-to-Clean" Principle: This sequence is designed to prevent the transfer of contaminants from your PPE to your skin or clothing.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.
-
Face Shield (if used): Remove by handling the "clean" headband.
-
Goggles: Remove from the back of your head forward.
-
Lab Coat: Unbutton and remove by rolling it down your arms, touching only the inside of the coat. Turn it inside out as you remove it.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
-
Chemical Waste: All this compound and any solutions containing it must be disposed of as hazardous chemical waste.[2][3][15] Follow all local, state, and federal regulations. Never pour ketones down the drain.
-
Contaminated PPE: All disposable PPE that has been contaminated with the chemical, including gloves and aprons, must be disposed of as solid hazardous waste.[3] Do not place contaminated items in the regular trash.
-
Empty Containers: Empty containers may retain hazardous residue and vapor.[3] They should be triple-rinsed (with the rinsate collected as hazardous waste) or disposed of as hazardous waste in accordance with your institution's policies.
References
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CORECHEM Inc. (2019-02-18). SAFETY DATA SHEET. [Link]
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Greenfield Global. (2016-01-02). SAFETY DATA SHEET - Methyl Isobutyl Ketone (MIBK). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
